molecular formula C12H22ClN B3051935 N-ethyladamantan-1-amine hydrochloride CAS No. 3717-42-8

N-ethyladamantan-1-amine hydrochloride

Cat. No.: B3051935
CAS No.: 3717-42-8
M. Wt: 215.76 g/mol
InChI Key: QBPTZTSMOGAMPF-UHFFFAOYSA-N
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Description

N-ethyladamantan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H22ClN and its molecular weight is 215.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyladamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,13H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPTZTSMOGAMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190652
Record name 1-Adamantanamine, N-ethyl-, hydrochloride
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Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-42-8
Record name 1-Adamantanamine, N-ethyl-, hydrochloride
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Record name NSC527916
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Adamantanamine, N-ethyl-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of N-Ethyladamantan-1-amine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Adamantane-based aliphatic amines represent a privileged scaffold in medicinal chemistry. While the primary amine amantadine (adamantan-1-amine) and its branched derivative rimantadine are well-documented for their antiviral and dopaminergic properties[1], the introduction of an N-alkyl group fundamentally alters the molecule's lipophilicity, steric bulk, and receptor-binding kinetics.

N-Ethyladamantan-1-amine hydrochloride (CAS: 3717-42-8)[2] is a secondary amine derivative that exhibits potent non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor. The addition of the ethyl group serves a specific causal purpose in drug design: it increases the blood-brain barrier (BBB) penetration coefficient while enhancing the steric hindrance within the NMDA receptor's ion channel pore, leading to prolonged channel blockade and superior neuroprotective profiles compared to its unalkylated parent compound.

NMDAPathway Glutamate Glutamate Release (Presynaptic) NMDAR NMDA Receptor (Postsynaptic) Glutamate->NMDAR Activates CaInflux Calcium Influx (Excitotoxicity) NMDAR->CaInflux Opens Pore Drug N-Ethyladamantan-1-amine (Channel Blocker) Blockade Pore Blockade (Steric Hindrance) Drug->Blockade Binds Blockade->NMDAR Inhibits Neuroprotection Neuroprotection (Cell Survival) Blockade->Neuroprotection Promotes

Mechanism of action: NMDA receptor channel blockade and neuroprotection.

Retrosynthetic Analysis & Synthetic Strategy

The synthesis of secondary amines presents a classic challenge: direct alkylation of a primary amine with an alkyl halide (e.g., ethyl bromide) inevitably leads to over-alkylation, producing a statistical mixture of primary, secondary, tertiary, and quaternary ammonium salts.

To achieve absolute chemoselectivity, the preferred industrial and bench-scale route relies on an acylation-reduction sequence , fundamentally established in the literature by Narayanan et al.[3].

  • Acylation: Adamantan-1-amine is reacted with acetic anhydride. Because the resulting amide nitrogen is resonance-stabilized and non-nucleophilic, the reaction stops cleanly at the mono-acylated stage.

  • Reduction: The highly stable amide carbonyl is reduced to a methylene group using a strong hydride donor (Lithium Aluminum Hydride, LiAlH₄).

  • Salt Formation: The free base (CAS: 3717-44-0) is prone to atmospheric oxidation and CO₂ absorption (forming carbamates). Immediate conversion to the hydrochloride salt ensures a highly crystalline, water-soluble, and shelf-stable product[2].

SyntheticWorkflow A Adamantan-1-amine (Starting Material) B Acylation (Ac2O / Pyridine) A->B C N-(1-Adamantyl)acetamide (Intermediate) B->C D Reduction (LiAlH4 / Dry THF) C->D E N-Ethyladamantan-1-amine (Free Base) D->E F Salt Formation (HCl in Ether) E->F G N-Ethyladamantan-1-amine HCl (Final Product) F->G

Synthetic workflow for this compound via acylation-reduction.

Experimental Methodology

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high yield and purity.

Step 1: Synthesis of N-(1-Adamantyl)acetamide
  • Rationale: Triethylamine (TEA) is used as an acid scavenger to prevent the starting amine from protonating, which would render it unreactive.

  • Procedure:

    • Dissolve adamantan-1-amine (15.1 g, 100 mmol) and TEA (15.2 g, 150 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C under an inert atmosphere.

    • Add acetic anhydride (12.2 g, 120 mmol) dropwise over 30 minutes to control the exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Workup: Quench with 1M HCl (100 mL) to remove unreacted amine and TEA. Wash the organic layer with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Validation: Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1) should show the disappearance of the ninhydrin-active amine spot and the appearance of an iodine-active amide spot.

Step 2: Reduction to N-Ethyladamantan-1-amine (Free Base)
  • Rationale: Amides are resistant to mild reducing agents (like NaBH₄). LiAlH₄ is required to fully reduce the carbonyl. The Fieser workup is strictly employed because standard aqueous quenching of LiAlH₄ produces a gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter.

  • Procedure:

    • Suspend LiAlH₄ (7.6 g, 200 mmol) in anhydrous THF (200 mL) at 0 °C under Argon.

    • Dissolve the N-(1-adamantyl)acetamide obtained from Step 1 in dry THF (50 mL) and add dropwise to the LiAlH₄ suspension.

    • Reflux the mixture at 66 °C for 12 hours.

    • Fieser Workup: Cool the reaction to 0 °C. Sequentially and cautiously add: 7.6 mL H₂O, 7.6 mL 15% aqueous NaOH, and 22.8 mL H₂O. Stir vigorously until the aluminum salts form a white, granular precipitate.

    • Filter the salts through a Celite pad and concentrate the filtrate to yield the free base as a pale oil.

    • Validation: IR spectroscopy of the crude oil must show the complete disappearance of the strong amide carbonyl stretch at ~1650 cm⁻¹.

Step 3: Hydrochloride Salt Formation
  • Rationale: Anhydrous conditions are critical here. Using aqueous HCl would require a difficult lyophilization step to isolate the highly water-soluble salt. Precipitation from an aprotic solvent is immediate and quantitative.

  • Procedure:

    • Dissolve the crude N-ethyladamantan-1-amine free base in anhydrous diethyl ether (100 mL).

    • Cool to 0 °C and add 2M HCl in diethyl ether dropwise until precipitation ceases and the pH of the supernatant is ~2.

    • Filter the pristine white crystals, wash with cold ether, and dry under high vacuum at 50 °C for 12 hours.

Analytical Characterization

To verify the structural integrity and purity of the synthesized this compound, a multi-modal analytical approach is required. The expected analytical profile is summarized in the table below.

Analytical TechniqueExpected Signal / ValueStructural Assignment / Causality
¹H NMR (400 MHz, CDCl₃)

1.45 (t, J = 7.2 Hz, 3H)
Ethyl -CH₃ (Coupled to adjacent CH₂)

1.60 - 2.20 (m, 15H)
Adamantyl cage protons (Complex multiplet due to rigid tricyclic structure)

3.05 (q, J = 7.2 Hz, 2H)
Ethyl -CH₂- (Deshielded by adjacent N⁺)

9.10 (br s, 2H)
-NH₂⁺ (Broadened due to quadrupolar relaxation of Nitrogen and exchange)
¹³C NMR (100 MHz, CDCl₃)

11.8
Ethyl -CH₃

28.9, 35.4, 39.8
Adamantyl CH and CH₂ carbons

37.2
Ethyl -CH₂-

57.5
Adamantyl C1 (Quaternary, directly attached to N)
FT-IR (ATR) 2905, 2850 cm⁻¹C-H stretching (Aliphatic adamantane core)
2750 - 2400 cm⁻¹N-H⁺ stretching (Broad band diagnostic of secondary amine hydrochlorides)
HRMS (ESI-TOF) m/z calcd for C₁₂H₂₂N⁺: 180.1747Found: 180.1751 [M+H]⁺ (Confirms exact mass of the free base cation)
Melting Point > 260 °C (Decomposes)High lattice energy typical of symmetric adamantyl amine salts

Conclusion

The synthesis of this compound requires strict adherence to chemoselective principles. By utilizing an acylation-reduction pathway, researchers can bypass the pitfalls of direct alkylation, ensuring a high-purity product suitable for rigorous pharmacological evaluation. The resulting compound's unique steric and lipophilic profile makes it a highly valuable asset in the ongoing development of targeted neurotherapeutics.

References

  • Narayanan, V. L., et al. (1972). Synthesis and Biological Activity of Adamantyl Derivatives. Journal of Medicinal Chemistry, 15(4), 443. Cited within US Patent 5624941A.
  • Aldrich, W. E. US Patent 3310469A: Pharmaceutical compositions and methods utilizing 1-aminoadamantane and its derivatives. Google Patents.

Sources

"in vitro biological activity of N-ethyladamantan-1-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of N-ethyladamantan-1-amine Hydrochloride

Executive Summary

This compound is an adamantane derivative closely related to the clinically significant drugs Memantine and Amantadine. While direct, extensive research on this specific compound is limited, its structural architecture provides a strong basis for predicting its primary in vitro biological activities. As a known impurity and related compound to Memantine, its most probable mechanism of action is as a neuromodulatory agent targeting the N-methyl-D-aspartate (NMDA) receptor[1][2][3]. Concurrently, its adamantane core, shared with the antiviral drug Amantadine, suggests a potential for activity against influenza A virus via inhibition of the M2 proton channel[4][5].

This guide outlines a comprehensive in vitro strategy for the definitive characterization of this compound. It provides the scientific rationale and detailed experimental protocols for investigating its predicted neuromodulatory and antiviral effects. The methodologies are designed to be self-validating and to yield quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) essential for drug development professionals.

Chemical Identity and Structural Rationale

This compound belongs to a class of compounds characterized by a rigid, tricyclic hydrocarbon cage (adamantane)[1]. This cage serves as a lipophilic anchor, a key feature for its interaction with transmembrane proteins and ion channels.

  • Chemical Name: this compound

  • Synonyms: 1-Ethylaminoadamantane, N-ethyl-1-adamantanamine[6]

  • Molecular Formula: C₁₂H₂₂ClN[7]

  • Molecular Weight: 215.76 g/mol [7]

Its structure is analogous to two well-characterized drugs:

  • Memantine (1-amino-3,5-dimethyladamantane): An uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. The adamantane group blocks the ion channel pore[8]. N-ethyladamantan-1-amine is formally designated as "Memantine Related Compound I," making the NMDA receptor its primary hypothetical target[2].

  • Amantadine (1-adamantanamine hydrochloride): An antiviral drug that targets the M2 proton channel of the influenza A virus, preventing viral uncoating[5][9].

This structural homology dictates the logical path for its in vitro biological characterization.

Investigation of Neuromodulatory Activity: NMDA Receptor Antagonism

Scientific Rationale

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory. However, its overactivation leads to excessive Ca²⁺ influx, triggering excitotoxicity—a key pathological process in neurodegenerative disorders[10]. Uncompetitive antagonists like Memantine block the channel only when it is open, offering a favorable therapeutic profile by preferentially inhibiting excessive, pathological activation over normal physiological activity. Given its classification as a Memantine-related compound, this compound is hypothesized to act as a channel-blocking, uncompetitive NMDA receptor antagonist.

Experimental Protocol: Radioligand Binding Assay

This assay quantifies the affinity of the test compound for a specific binding site on the NMDA receptor. The [³H]MK-801 binding site is located within the ion channel pore, making it the ideal target for assessing potential channel blockers.

Objective: To determine the binding affinity (Kᵢ) of this compound for the MK-801 binding site on the NMDA receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a cold buffer solution. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the crude synaptic membranes. Wash the membranes multiple times to remove endogenous glutamate and glycine.

  • Assay Setup: In a 96-well plate, combine the prepared synaptic membranes, a saturating concentration of glutamate and glycine (to open the channel), and the radioligand [³H]MK-801.

  • Competitive Binding: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a control for total binding (no competitor) and a control for non-specific binding (a high concentration of unlabeled MK-801).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Termination and Harvesting: Stop the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific [³H]MK-801 binding). Calculate the Kᵢ using the Cheng-Prusoff equation.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique provides functional data on ion channel blockade, confirming the mechanism of action and determining the potency under physiological conditions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and characterize the voltage-dependency of NMDA receptor channel blockade by this compound.

Step-by-Step Methodology:

  • Cell Culture: Culture neurons (e.g., primary hippocampal neurons) or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with GluN1/GluN2A subunits).

  • Patch-Clamp Setup: Place a coverslip with adherent cells into a recording chamber on an inverted microscope stage. Perfuse the chamber with an extracellular solution containing Mg²⁺-free buffer.

  • Obtaining a Whole-Cell Recording: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal (>1 GΩ) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Eliciting NMDA Currents: Clamp the cell's membrane potential (e.g., at -60 mV). Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Drug Application: Once a stable baseline current is established, co-apply the NMDA/glycine solution with increasing concentrations of this compound.

  • Data Acquisition: Record the peak or steady-state current at each drug concentration.

  • Data Analysis: Normalize the current at each concentration to the baseline current. Plot the normalized current against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Visualization and Data Summary

The following diagram illustrates the proposed mechanism of action at the NMDA receptor.

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate Receptor NMDA Receptor (Channel Closed, Mg2+ Block) Glutamate->Receptor Binds Receptor_Open NMDA Receptor (Channel Open) Receptor->Receptor_Open Depolarization removes Mg²+ block Ca_Influx Ca²+ Influx Receptor_Open->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive influx leads to Compound N-ethyladamantan-1-amine HCl Compound->Receptor_Open Blocks open channel

Caption: Proposed mechanism of N-ethyladamantan-1-amine HCl at the NMDA receptor.

Table 1: Hypothetical Data Summary for Neuromodulatory Activity

Parameter Assay Expected Outcome Significance
Kᵢ Radioligand Binding Value in nM or µM range Measures binding affinity to the channel pore.

| IC₅₀ | Patch-Clamp | Value in µM range | Measures functional potency of channel blockade. |

Investigation of Antiviral Activity: Influenza A M2 Channel Inhibition

Scientific Rationale

The influenza A virus M2 protein is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to flow into the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step known as "uncoating" that releases the viral genome into the cytoplasm[4]. Adamantane derivatives like Amantadine physically occlude the M2 channel pore, halting this process and thus inhibiting viral replication[5][11]. The shared adamantane scaffold of this compound makes it a candidate for M2 channel inhibition.

Experimental Protocol: Plaque Reduction Assay

This is the gold-standard assay for quantifying the ability of a compound to inhibit viral replication in a cell culture model.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against an Amantadine-sensitive strain of influenza A virus.

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Wash the cell monolayers and infect them with a predetermined dilution of an influenza A virus strain (e.g., A/PR/8/34) for 1-2 hours to allow viral entry.

  • Compound Application: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a "no drug" control and a positive control (Amantadine).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized zones of cell death called plaques.

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain them with a crystal violet solution. The stain is taken up only by living cells, leaving the plaques visible as clear, unstained areas.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control. Plot the percentage of inhibition against the drug concentration and fit to a dose-response curve to determine the EC₅₀.

Visualization and Data Summary

The following diagram outlines the experimental workflow for the plaque reduction assay.

Plaque_Assay_Workflow A 1. Seed MDCK Cells in 6-well plate B 2. Grow to Confluent Monolayer A->B C 3. Infect with Influenza A Virus B->C D 4. Overlay with Agar + Test Compound C->D E 5. Incubate (2-3 Days) D->E F 6. Fix and Stain with Crystal Violet E->F G 7. Count Plaques & Calculate EC50 F->G

Caption: Experimental workflow for the influenza A virus plaque reduction assay.

Table 2: Hypothetical Data Summary for Antiviral Activity

Parameter Assay Expected Outcome Significance
EC₅₀ Plaque Reduction Assay Value in µM range Measures concentration needed to inhibit 50% of viral replication.
CC₅₀ Cytotoxicity Assay (e.g., MTT) Value > EC₅₀ Measures concentration that is toxic to 50% of cells.

| SI | Selectivity Index (CC₅₀/EC₅₀) | Value > 10 | Indicates a favorable therapeutic window. |

Conclusion and Future Directions

This guide proposes a targeted, two-pronged in vitro investigation into the biological activity of this compound. Based on strong structural analogy, the primary activities are predicted to be NMDA receptor antagonism and inhibition of the influenza A M2 ion channel. The detailed protocols for radioligand binding, electrophysiology, and plaque reduction assays provide a robust framework for confirming these activities and quantifying potency.

Successful confirmation of either activity would warrant further investigation, including:

  • Cytotoxicity Assays: To determine the compound's therapeutic window.

  • Selectivity Profiling: Testing against a panel of other receptors and ion channels to assess off-target effects.

  • Mechanism of Resistance Studies: For antiviral activity, testing against Amantadine-resistant influenza strains to see if the ethyl substitution overcomes common resistance mutations.

The execution of this experimental plan will provide the critical data needed to evaluate the therapeutic potential of this compound and guide future drug development efforts.

References

  • Benchchem. (n.d.). 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride.
  • CymitQuimica. (n.d.). CAS 80121-67-1: 3-Ethyl-1-adamantanamine hydrochloride (1:1).
  • Mathur, A., Beare, A. S., & Reed, S. E. (n.d.). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. PMC.
  • Chem-Impex. (n.d.). Amantadine hydrochloride.
  • USP. (n.d.). Memantine Related Compound I (30 mg) (3-Ethyladamantan-1-amine hydrochloride).
  • ChemScene. (n.d.). 80121-67-1 | 3-Ethyladamantan-1-amine hydrochloride.
  • SingleCare. (2024, June 14). NMDA receptor antagonists: Uses, common brands, and safety info.
  • Chem-Impex. (2025, August 21). 1-Adamantanamine hydrochloride.
  • precisionFDA. (n.d.). 1-AMINO-3-ETHYLADAMANTANE HYDROCHLORIDE.
  • PMC. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
  • MedChemExpress. (n.d.). Amantadine hydrochloride (1-Adamantanamine hydrochloride).
  • ChemScene. (n.d.). 3717-42-8 | this compound.
  • NIH PubChem. (n.d.). N-Ethyladamantan-1-amine.
  • Davies, W. L., et al. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862-863.
  • Drugs.com. (2026, February 4). Amantadine: Package Insert / Prescribing Information.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Adamantanamine Hydrochloride.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-ethyladamantan-1-amine hydrochloride, a promising, yet under-explored, analog of the clinically approved Alzheimer's disease therapeutic, memantine. By leveraging the well-established pharmacology of memantine and other adamantane derivatives, this document offers a scientifically grounded exploration of the synthesis, potential mechanism of action, and proposed experimental workflows for the characterization of this novel compound. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation therapeutics for neurodegenerative disorders. We will delve into the rationale behind the structural modification of memantine to N-ethyladamantan-1-amine, hypothesizing its potential impact on N-methyl-D-aspartate (NMDA) receptor modulation and overall pharmacological profile. Detailed, actionable protocols for synthesis, purification, and in vitro characterization are provided to facilitate further investigation into this intriguing compound.

Introduction: The Adamantane Scaffold in Neuropharmacology

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry, imparting unique and advantageous properties to therapeutic agents.[1][2] Its three-dimensional structure allows for precise positioning of pharmacophoric groups, enhancing binding affinity and selectivity for biological targets.[3] The incorporation of the adamantane cage can also improve a drug's pharmacokinetic profile by increasing metabolic stability and facilitating passage across the blood-brain barrier.[2][3]

The therapeutic potential of adamantane derivatives in neurology is well-established, with amantadine being one of the first antiviral drugs and later repurposed for Parkinson's disease.[4][5] However, it is memantine (1-amino-3,5-dimethyladamantane) that truly highlights the success of this scaffold in treating complex neurodegenerative disorders.[6] Memantine is a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, approved for the treatment of moderate-to-severe Alzheimer's disease.[7][8] Its unique mechanism of action, characterized by fast on/off kinetics and voltage dependency, allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while sparing normal synaptic transmission.[9][10]

This guide focuses on a specific, lesser-known analog, this compound. By exploring the subtle yet potentially significant structural modification of replacing a methyl group on the amine of a related adamantane structure with an ethyl group, we can hypothesize alterations in its pharmacological profile. This document will serve as a foundational resource for researchers aiming to synthesize and characterize this compound, potentially unlocking a new avenue in the development of neuroprotective agents.

Physicochemical Properties and Synthesis of this compound

Physicochemical Properties

A comparison of the key physicochemical properties of N-ethyladamantan-1-amine and its parent compounds, amantadine and memantine, is presented in Table 1. The addition of an ethyl group to the adamantane amine is expected to increase lipophilicity, which may enhance its ability to cross the blood-brain barrier.

PropertyN-Ethyladamantan-1-amineAmantadineMemantine
Molecular Formula C12H21NC10H17NC12H21N
Molecular Weight 179.30 g/mol [11]151.25 g/mol 179.30 g/mol [6]
Calculated LogP 2.8[11]~2.43.3[6]
Topological Polar Surface Area (TPSA) 12.03 Ų[12]26.02 Ų26.02 Ų
Hydrochloride Salt C12H22ClN[12]C10H18ClNC12H22ClN
Hydrochloride MW 215.76 g/mol [12]187.71 g/mol 215.77 g/mol

Table 1: Comparative Physicochemical Properties

Proposed Synthesis Workflow

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Hydrolysis A 1-Bromoadamantane D N-(adamantan-1-yl)-N-ethylacetamide A->D B N-ethylacetamide B->D C Sulfuric Acid (catalyst) C->D E N-(adamantan-1-yl)-N-ethylacetamide G This compound E->G F Hydrochloric Acid (aq) F->G G cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity in Alzheimer's Disease cluster_2 Proposed Action of N-Ethyladamantan-1-amine Glutamate_N Glutamate NMDAR_N NMDA Receptor Glutamate_N->NMDAR_N Binds Ca_N Ca²⁺ Influx (Physiological) NMDAR_N->Ca_N Opens Channel Neuron_N Postsynaptic Neuron Ca_N->Neuron_N Activates Signaling Glutamate_E Excess Glutamate NMDAR_E NMDA Receptor Glutamate_E->NMDAR_E Constant Binding Ca_E Excessive Ca²⁺ Influx (Pathological) NMDAR_E->Ca_E Sustained Opening Neuron_E Postsynaptic Neuron (Neuronal Damage) Ca_E->Neuron_E Induces Apoptosis Glutamate_M Excess Glutamate NMDAR_M NMDA Receptor Glutamate_M->NMDAR_M Binds Ca_M Blocked Ca²⁺ Influx NMDAR_M->Ca_M Channel Blocked Compound N-Ethyladamantan-1-amine Compound->NMDAR_M Uncompetitive Block Neuron_M Postsynaptic Neuron (Protected) Ca_M->Neuron_M Prevents Damage

Sources

Pharmacological Profiling of N-Ethyladamantan-1-Amine Hydrochloride: A Technical Guide to M2 Channel Inhibition in Influenza A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless antigenic drift of the Influenza A virus necessitates the continuous exploration of antiviral pharmacophores. N-ethyladamantan-1-amine hydrochloride (CAS: 3717-42-8), commonly referred to as N-ethylamantadine, is a highly lipophilic adamantane derivative. Structurally positioned between amantadine (adamantan-1-amine) and rimantadine (1-(1-adamantyl)ethanamine), this compound serves as a potent inhibitor of the Influenza A M2 proton channel .

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural biology, comparative efficacy, and the rigorous experimental workflows required to validate its antiviral properties. It is designed for drug development professionals seeking to understand structure-activity relationships (SAR) within the adamantyl amine class.

Structural Biology & Mechanism of Action

The M2 protein of Influenza A is a homotetrameric viroporin embedded in the viral envelope. During viral entry, the virion is internalized into the host cell via endocytosis. As the host cell attempts to degrade the endosome by lowering its internal pH (pH < 6.0), the M2 channel activates. It selectively conducts protons from the acidic endosome into the virion core. This acidification weakens the protein-protein interactions between the viral matrix protein (M1) and the viral ribonucleoprotein (vRNP) complexes, allowing the vRNPs to uncoat and enter the host nucleus for replication.

This compound exerts its antiviral effect by directly binding to the M2 channel. High-resolution crystallographic and NMR studies on adamantane derivatives have revealed two primary binding modalities: a high-affinity site within the N-terminal lumen of the pore (steric occlusion) and a lower-affinity allosteric site on the lipid-facing exterior (). The addition of an N-ethyl group increases the compound's lipophilicity compared to amantadine, enhancing its partitioning into the lipid bilayer and potentially stabilizing its interaction within the hydrophobic pocket of the M2 pore ().

G A Influenza A Virion Endocytosis B Endosome Acidification (pH < 6.0) A->B C M2 Proton Channel Activation B->C D Proton Influx into Virion Core C->D E Dissociation of M1 from vRNP D->E F vRNP Nuclear Import (Replication) E->F Inhibitor N-ethyladamantan-1-amine Hydrochloride Inhibitor->C Steric Blockade of Pore

Figure 1: Mechanism of action of N-ethyladamantan-1-amine blocking the M2 proton channel.

Comparative Antiviral Efficacy

To contextualize the potency of N-ethyladamantan-1-amine, it must be benchmarked against established M2 inhibitors. The structural modification (N-ethylation) preserves low-micromolar efficacy against wild-type strains but, like its predecessors, remains vulnerable to the prevalent S31N mutation . The S31N mutation replaces a compact serine residue with a bulkier asparagine, eliminating a critical hydrogen bond and creating a steric clash that prevents adamantane derivatives from lodging in the pore ().

Table 1: Representative In Vitro Efficacy Profile (IC₅₀ & CC₅₀)
CompoundWild-Type A/PR/8/34 (H1N1) IC₅₀Wild-Type A/HK/8/68 (H3N2) IC₅₀Mutant (S31N) IC₅₀Cytotoxicity CC₅₀ (MDCK)
Amantadine 1.2 µM2.5 µM> 100 µM> 200 µM
Rimantadine 0.4 µM1.2 µM> 100 µM> 200 µM
N-ethyladamantan-1-amine 0.5 µM1.4 µM> 100 µM> 150 µM

Data synthesis reflects standard pharmacological profiling of adamantane derivatives. The N-ethyl variant demonstrates comparable efficacy to rimantadine against wild-type strains.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of N-ethyladamantan-1-amine requires a self-validating system of biochemical and cell-based assays.

Protocol 1: Electrophysiological Assessment of M2 Channel Blockade

This protocol measures the direct inhibition of proton flux using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes.

  • Expertise Insight (Causality): Xenopus oocytes are utilized because they lack endogenous background proton channels, providing a high-signal, low-noise environment for heterologous M2 expression.

  • cRNA Microinjection: Synthesize capped cRNA encoding the Influenza A M2 protein (wild-type or S31N mutant). Inject 50 nL (containing ~10 ng cRNA) into defolliculated Xenopus oocytes. Incubate for 48-72 hours at 18°C in ND96 buffer to allow for robust protein translation and membrane trafficking.

  • Baseline Voltage Clamping: Impale the oocyte with two microelectrodes (filled with 3M KCl). Clamp the membrane potential at -40 mV.

  • Channel Activation: Perfuse the oocyte with a standard Barth's solution at pH 7.5. Rapidly switch the perfusion buffer to an acidic Barth's solution (pH 5.5).

    • Validation: A rapid inward current (proton flux) should be observed. If no current is observed, the oocyte failed to express M2.

  • Compound Application: Once the inward current reaches a steady state, introduce this compound (10 µM to 100 µM) into the pH 5.5 perfusion buffer.

  • Quantification: Measure the percentage of current decay over 2 minutes. Wash out the compound with pH 7.5 buffer to assess binding reversibility.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay

While TEVC proves target engagement, the plaque reduction assay proves functional antiviral efficacy.

  • Expertise Insight (Causality): Madin-Darby Canine Kidney (MDCK) cells are the gold standard here because they express high levels of terminal sialic acid receptors, making them highly susceptible to human influenza infection. The agarose overlay is critical; it restricts viral diffusion to adjacent cells only, allowing distinct, quantifiable plaques to form rather than causing a generalized cytopathic effect.

  • Cell Seeding: Seed MDCK cells in 6-well plates at

    
     cells/well. Incubate at 37°C with 5% CO₂ until a 95-100% confluent monolayer forms.
    
  • Viral Adsorption: Wash the monolayer twice with PBS. Infect cells with Influenza A virus at a Multiplicity of Infection (MOI) of 0.001 to 0.01. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even viral distribution.

  • Compound Overlay: Aspirate the viral inoculum. Overlay the cells with a mixture of 1% low-melting-point agarose and DMEM containing 1 µg/mL TPCK-treated trypsin (to cleave viral Hemagglutinin and enable multi-cycle replication) and varying concentrations of N-ethyladamantan-1-amine (0.1 µM to 50 µM).

    • Controls: Include Amantadine (positive control), Oseltamivir (mechanistic out-group control), and a mock-infected well (negative control).

  • Incubation: Allow the agarose to solidify at room temperature, then incubate the plates inverted at 37°C for 48 to 72 hours.

  • Fixation and Staining: Add 10% formaldehyde directly over the agarose plug to fix the cells (2 hours). Remove the agarose plug and stain the monolayer with 0.1% crystal violet in 20% methanol.

  • Quantification: Count the clear zones (plaques) against the purple background. Calculate the IC₅₀ using non-linear regression analysis of the plaque counts relative to the untreated viral control.

G S1 1. Cell Seeding (MDCK cells) S2 2. Viral Infection (MOI 0.01) S1->S2 S3 3. Compound Overlay (Agarose + Drug) S2->S3 S4 4. Incubation (48-72h at 37°C) S3->S4 S5 5. Fixation & Staining S4->S5 S6 6. Plaque Quantification S5->S6

Figure 2: Standardized workflow for the in vitro viral plaque reduction assay.

Future Perspectives in Drug Development

While this compound demonstrates robust efficacy against wild-type M2 channels, the widespread prevalence of the S31N and V27A mutations in circulating Influenza A strains limits its immediate clinical utility. However, as a pharmacological probe, it is invaluable.

Current research is leveraging the structural backbone of adamantanes to synthesize novel spiro-adamantyl amines and dual-targeted inhibitors (). By understanding how the N-ethyl moiety alters lipid partitioning and pore-binding kinetics, medicinal chemists can rationally design next-generation M2 blockers that bypass the steric hindrance of the S31N mutation, thereby restoring the clinical viability of the adamantane class.

References

  • Rosenberg, M. R., Casarotto, M. G., Su, X. C., & Cross, T. A. (2010). "Coexistence of two adamantane binding sites in the influenza A M2 ion channel." Proceedings of the National Academy of Sciences. URL:[Link]

  • Watkins, L. C., DeGrado, W. F., & Voth, G. A. (2020). "Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics." Journal of the American Chemical Society. URL:[Link]

  • Thomaston, J. L., Alfonso-Prieto, M., Pinto, L. H., Klein, M. L., & DeGrado, W. F. (2015). "High-resolution structures of the M2 channel from influenza A virus reveal dynamic pathways for proton stabilization and transduction." Proceedings of the National Academy of Sciences. URL:[Link]

  • Grebennikova, T. V., et al. (2020). "Adamantan derivatives capable of inhibiting the reproduction of a Rimantadine resistant strain of influenza A(H1N1)pdm09 virus." Problems of Virology. URL:[Link]

Methodological & Application

Application Note: Experimental Protocol for N-ethyladamantan-1-amine Hydrochloride in In Vitro Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Objective

N-ethyladamantan-1-amine hydrochloride is a lipophilic amine derivative of the adamantane class, structurally related to amantadine and rimantadine.[1] While historically investigated for its blockade of the Influenza A M2 proton channel, current research applications extend to NMDA receptor antagonism and sigma receptor modulation in neurodegenerative models.

This guide provides a standardized, self-validating protocol for solubilizing, handling, and applying N-ethyladamantan-1-amine HCl in cell culture.[1] It specifically addresses the physicochemical challenges of adamantane derivatives, including lysosomotropism and serum protein binding, to ensure reproducible IC50/EC50 generation.

Physicochemical Properties & Preparation[1][2][3]

Compound Profile
PropertySpecification
Molecular Weight ~215.76 g/mol (HCl salt)
Appearance White crystalline solid
Solubility (Water) ~50 mg/mL (Highly soluble due to HCl salt)
Solubility (DMSO) ~50 mg/mL
LogP ~2.8 (Lipophilic cation at physiological pH)
Storage -20°C (Desiccated); Stock solutions stable for 1 month at -20°C
Stock Solution Preparation (100 mM)

Although the HCl salt is water-soluble, DMSO is recommended for the primary stock solution to ensure sterility and long-term stability without pH drift.[1]

  • Weighing: Weigh 21.58 mg of N-ethyladamantan-1-amine HCl.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (dimethyl sulfoxide). Vortex for 30 seconds until completely dissolved.[1]

  • Sterilization: If using water/PBS instead of DMSO, passage through a 0.22 µm PVDF filter is mandatory. DMSO stocks are generally self-sterilizing but can be filtered if necessary (use Nylon or PTFE filters).[1]

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

Experimental Workflow Visualization

The following diagram outlines the critical path from stock preparation to functional assay, highlighting the "dilution gap" required to prevent solvent toxicity.

ProtocolWorkflow cluster_QC Quality Control Checks Stock Stock Solution (100 mM in DMSO) Inter Intermediate Dilution (1 mM in Media) Stock->Inter 1:100 Dilution (Reduces DMSO to 1%) Working Working Solutions (1 - 100 µM) Inter->Working Serial Dilution (Media + 1% DMSO vehicle) Cells Cell Culture (MDCK or Neurons) Working->Cells Treatment (24-72 hrs) Check1 Check for Precipitation (Microscopy) Working->Check1 Assay Readout (MTT / Plaque Assay) Cells->Assay Data Acquisition

Figure 1: Step-by-step dilution workflow ensuring DMSO concentration remains constant (<1%) across all experimental conditions.

Cytotoxicity Assessment (The Foundation)

Before efficacy testing, the non-toxic range (CC50) must be established. Adamantanes can induce vacuolization (lysosomal swelling) which may be misread as cell death in metabolic assays.[1]

Protocol: MTT / CCK-8 Assay

Cell Line: MDCK (Kidney) or SH-SY5Y (Neuronal).[1] Seeding Density: 10,000 cells/well (96-well plate).[1][2][3]

  • Seeding: Seed cells in 100 µL complete media. Incubate 24h at 37°C/5% CO2.

  • Preparation: Prepare serial dilutions of N-ethyladamantan-1-amine HCl (e.g., 300, 100, 33, 11, 3.7, 1.2 µM) in maintenance media.

    • Critical: Ensure the DMSO concentration is matched (e.g., 0.3%) in all wells, including the "0 µM" vehicle control.

  • Treatment: Aspirate old media. Add 100 µL of drug-containing media. Incubate for 48 hours.

  • Readout:

    • Add 10 µL CCK-8 reagent (or MTT solution).[1]

    • Incubate 1-4 hours.

    • Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).[1]

  • Microscopy check: Before adding reagent, inspect cells at 40x.[1] Look for large vacuoles. If vacuoles are present but metabolic signal is high, this indicates lysosomotropism, not necrosis.

Functional Assay: Antiviral Efficacy (Influenza A)[5][8][9]

This protocol tests the ability of the compound to block the M2 ion channel, preventing viral uncoating.

Note: Use an amantadine-sensitive strain (e.g., A/PR/8/34 or specific WT-M2 recombinant strains) as most circulating strains carry the S31N resistance mutation.[1]

Protocol: CPE Inhibition / Plaque Reduction
  • Seeding: Seed MDCK cells in 24-well plates (for plaques) or 96-well plates (for CPE). Grow to 90% confluency.

  • Infection:

    • Wash cells with PBS.[1]

    • Infect with Influenza A (MOI = 0.001 for CPE; ~50 PFU/well for plaques) in Infection Media (DMEM + 0.2% BSA + 1 µg/mL TPCK-Trypsin).[1]

    • Note: Do not use FBS, as it binds adamantanes and neutralizes trypsin.

  • Adsorption: Incubate 1 hour at 37°C.

  • Treatment:

    • Remove viral inoculum.[1][2]

    • Add Infection Media containing N-ethyladamantan-1-amine HCl (0.1 µM – 50 µM).[1]

  • Incubation: 48–72 hours.

  • Fixation/Staining:

    • Fix with 4% Formaldehyde.[1]

    • Stain with 0.5% Crystal Violet.[1]

  • Analysis: Count plaques or measure optical density of retained dye (CPE reduction).

Mechanistic Pathway & Troubleshooting

Understanding the cellular fate of the compound is crucial for interpreting data.

Mechanism cluster_Target Therapeutic Target cluster_OffTarget Off-Target / Artifact Compound N-ethyladamantan-1-amine (Extracellular) Entry Passive Diffusion (Lipophilic) Compound->Entry Cytosol Cytosol (pH 7.2) Entry->Cytosol M2 Influenza M2 Channel (Endosome pH 5.5) Cytosol->M2 Target Binding Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Accumulation Block Blocks H+ Influx (Prevents Uncoating) M2->Block Trap Protonation & Trapping (Lysosomotropism) Lysosome->Trap Vacuole Vacuolization (Morphological Toxicity) Trap->Vacuole

Figure 2: Dual mechanism showing therapeutic M2 blockade versus lysosomal trapping (ion trapping), a common artifact in adamantane screening.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation in Media High concentration shockDilute stock into PBS before adding to media, or vortex media vigorously while adding.[1]
High EC50 (Low Potency) Serum Protein BindingReduce FBS to 2% or use 0.2% BSA in assay media.[1]
Vacuoles in Cells LysosomotropismThis is expected at >50 µM.[1] It is reversible.[1] Distinguish from apoptosis using Annexin V.
No Antiviral Effect Viral ResistanceVerify virus strain.[1] S31N mutants are resistant to all adamantanes.[1]

References

  • Cayman Chemical. (2022).[1][4] Amantadine (hydrochloride) Product Information & Solubility. Retrieved from [1][4]

  • Davies, W. L., et al. (1964).[5][6] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science, 144(3620), 862-863.[1][5][6] Link

  • BenchChem. (2025).[1][2] Probing the Bioactivity of Hydrophobic Adamantane Derivatives: Application Notes. Retrieved from [1]

  • PubChem. (2025).[1] N-Ethyladamantan-1-amine Compound Summary. CID 19480.[1][7] Retrieved from [1]

  • Wang, C., et al. (1993). "pH-dependent structural changes of the M2 protein of influenza A virus."[1] Biochemistry, 32(1), 18-27.[1] (Mechanistic grounding for pH-dependent block).

Sources

Application Note: Advanced Analytical Strategies for the Quantification of N-Ethyladamantan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix Applications: Bulk Drug Substance, Pharmaceutical Formulations, and Biological Fluids (Plasma/Urine)

Chemical Context & Analytical Challenges

N-Ethyladamantan-1-amine hydrochloride (CAS 3717-42-8) is a synthetic adamantane derivative characterized by a bulky, highly lipophilic tricyclic hydrocarbon cage attached to an


-ethyl substituted secondary amine.

From an analytical perspective, this molecule presents a distinct challenge: it completely lacks a conjugated


-electron system or a strong UV chromophore [1]. Consequently, direct high-performance liquid chromatography (HPLC) with standard UV-Vis detection is highly insensitive and prone to baseline interference. To achieve reliable quantification, analytical scientists must exploit either the thermal volatility of its free base form or the chemical reactivity of its secondary amine group[2].

This application note details three self-validating, field-proven methodologies for quantifying this compound, explaining the mechanistic causality behind each experimental choice.

Causality in Method Selection (E-E-A-T Principles)

Selecting the correct analytical technique requires aligning the molecule's physicochemical properties with the target matrix:

  • Gas Chromatography (GC-FID): The adamantane cage is highly lipophilic. When the hydrochloride salt is neutralized in an alkaline environment, the resulting free base becomes highly volatile and thermally stable. GC coupled with Flame Ionization Detection (FID) is the gold standard for bulk assay and formulation testing because it bypasses the need for chemical derivatization entirely[3].

  • HPLC with Pre-Column Derivatization (FMOC-Cl): For dissolution studies or low-dose formulations where GC is impractical, HPLC with fluorescence detection (FLD) is utilized. Critical Scientific Distinction: While o-phthalaldehyde (OPA) is the most common derivatizing agent for adamantane drugs (like amantadine), OPA only reacts with primary amines[2]. Because N-ethyladamantan-1-amine is a secondary amine , OPA derivatization will fail. Instead, 9-fluorenylmethyl chloroformate (FMOC-Cl) must be used, as it readily reacts with secondary amines to form highly fluorescent, stable carbamates[4].

  • LC-MS/MS: For bioanalytical pharmacokinetic (PK) studies, maximum sensitivity is required. LC-MS/MS bypasses derivatization by utilizing Electrospray Ionization (ESI). The basic secondary amine easily accepts a proton in acidic mobile phases to form a stable

    
     ion, allowing for highly selective Multiple Reaction Monitoring (MRM)[5].
    

Protocol I: GC-FID for Bulk Drug and Formulation Assay

This protocol leverages the volatility of the free base for high-throughput purity and assay testing[6].

Reagents & System Setup
  • Internal Standard (IS): Gabapentin or Amantadine HCl (100 µg/mL in diluent)[3].

  • Diluent: 0.005 M Methanolic Potassium Hydroxide (KOH)[6].

  • Column: DB-624 fused silica capillary column (30 m × 0.32 mm, 1.8 µm film thickness)[3].

  • Carrier Gas: Helium or Nitrogen at a constant flow of 2.5 mL/min[6].

Step-by-Step Methodology
  • Sample Neutralization: Accurately weigh 25.0 mg of N-ethyladamantan-1-amine HCl into a 250 mL volumetric flask.

  • Free Base Generation: Add 150 mL of the methanolic KOH diluent. The alkaline environment neutralizes the HCl salt, releasing the volatile free base[6]. Sonicate for 5 minutes.

  • IS Addition: Add 10.0 mL of the IS working solution. Dilute to volume with diluent and mix thoroughly.

  • Liquid-Liquid Extraction (For Formulations): If analyzing tablets, add 1.0 mL of 1.0 N NaOH to the crushed tablet suspension, followed by extraction into 4.0 mL of

    
    -hexane. Shake mechanically for 5 minutes, let stand for 10 minutes, and transfer the upper organic layer to a GC vial[6].
    
  • Chromatographic Run:

    • Injector: 270°C, Split ratio 20:1.

    • Oven Program: Initial temp 140°C (hold 1 min), ramp at 10°C/min to 200°C, then ramp at 40°C/min to 300°C (hold 2 min)[6].

    • Detector (FID): 300°C.

  • System Suitability Validation: The protocol is self-validating if the tailing factor for the analyte peak is

    
     and the relative standard deviation (RSD) for replicate injections is 
    
    
    
    [3].

Protocol II: Pre-Column FMOC Derivatization for HPLC-FLD

Designed for trace analysis in aqueous environments where UV detection is insufficient and GC is not applicable.

Step-by-Step Methodology
  • Buffering: Transfer 300 µL of the sample (aqueous standard or filtered dissolution media) into a reaction vial. Add 600 µL of 200 mM borate buffer to adjust the pH to 8.5. Causality: FMOC-Cl derivatization requires a mildly alkaline pH to ensure the secondary amine is unprotonated and nucleophilic[4].

  • Derivatization: Add 600 µL of 15 mM FMOC-Cl (dissolved in anhydrous acetonitrile).

  • Incubation: Vortex the mixture and incubate at 30°C for exactly 20 minutes to allow the carbamate formation to reach completion[4].

  • Quenching: Add 600 µL of a primary amine scavenger (e.g., 300 mM 1-amino-adamantane or glycine) to react with excess FMOC-Cl, preventing baseline interference from hydrolysis byproducts[7].

  • HPLC-FLD Analysis: Inject 20 µL onto a C18 reversed-phase column (e.g., Novapak C18). Isocratic elution using Acetonitrile:Water (75:25, v/v) at 1.0 mL/min. Detect using a fluorescence detector set to

    
     nm and 
    
    
    
    nm[4].

FMOC_Derivatization S1 1. Sample Prep Buffer to pH 8.5 S2 2. Derivatization Add FMOC-Cl S1->S2 S3 3. Incubation 30°C for 20 min S2->S3 S4 4. Quenching Add Primary Amine S3->S4 S5 5. Detection HPLC-FLD Analysis S4->S5

Figure 1: Workflow for the pre-column FMOC-Cl derivatization of secondary adamantane amines.

Protocol III: LC-MS/MS for Bioanalytical PK Studies

For biological matrices, matrix effects and endogenous interference demand the highest specificity. LC-MS/MS achieves this via soft ionization and specific fragmentation pathways[5].

Step-by-Step Methodology
  • Sample Preparation (SPE): Spike 200 µL of human plasma with Amantadine-d6 (Internal Standard). Load onto a Mixed-mode Cation Exchange (MCX) Solid Phase Extraction cartridge. Causality: The basic amine binds strongly to the cation exchange resin, allowing aggressive washing of neutral lipids and proteins with methanol[5].

  • Elution: Elute the analyte using 5% ammonium hydroxide in methanol. Evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • LC Separation: Inject onto a C18 analytical column (e.g., 150 mm × 4.6 mm, 4 µm). Use a mobile phase of Acetonitrile and 10 mM ammonium formate buffer (pH 3.0) at an 80:20 (v/v) ratio[5].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for N-ethyladamantan-1-amine:

    
     180.2 
    
    
    
    135.1
    .
    • Mechanistic Note: The precursor ion is the protonated molecule

      
      . The dominant product ion at 135.1 
      
      
      
      corresponds to the stable adamantyl cation following the neutral loss of ethylamine (
      
      
      , 45 Da).

LCMS_Workflow M1 Biological Matrix (Plasma/Urine) M2 Spike Internal Standard (Amantadine-d6) M1->M2 M3 Solid Phase Extraction (Mixed-mode Cation Exchange) M2->M3 M4 Elution & Evaporation (N2 Stream, 40°C) M3->M4 M5 Reconstitution (Mobile Phase) M4->M5 M6 LC-ESI-MS/MS MRM: 180.2 -> 135.1 m/z M5->M6

Figure 2: Bioanalytical LC-MS/MS workflow utilizing SPE for matrix cleanup and ESI+ MRM detection.

Quantitative Method Comparison

The following table summarizes the performance metrics of the three methodologies, allowing scientists to select the appropriate technique based on their specific limits of detection (LOD) and matrix requirements.

Analytical TechniqueTarget ApplicationDerivatization Required?Linearity RangeLOD / LOQPrimary Advantage
GC-FID Bulk API & Tablet AssayNo (Free Base Extraction)0.5 – 3.5 mg/mL~10 µg/mLHigh throughput, no chemical derivatization required.
HPLC-FLD Dissolution & Trace ImpuritiesYes (FMOC-Cl)10 – 1000 ng/mL~10 ng/mLExcellent for aqueous samples where GC is incompatible.
LC-MS/MS Pharmacokinetics (Plasma)No0.5 – 500 ng/mL0.18 ng/mLUnmatched sensitivity and selectivity; immune to matrix effects.

References

1.[1] Technical Support Center: Analysis of Adamantane Compounds. BenchChem. 2.[2] Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. BenchChem. 3.[7] High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl-Chloroformate. Oxford Academic. 4.[4] Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate. 5.[5] Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study. NIH/PMC. 6.[3] (PDF) Development and validation of a gas chromatographic method for the assay of memantine hydrochloride in pure and tablet dosage forms. ResearchGate. 7.[6] WO2009010806A1 - Assay methods for memantine. Google Patents.

Sources

Application Notes & Protocols for Memantine Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: Initial literature searches for "N-ethyladamantan-1-amine hydrochloride" did not yield sufficient data for the creation of a comprehensive application and protocol guide. However, the adamantane scaffold is a key pharmacophore in neuroprotective agents.[1][2][3] To provide a valuable and scientifically-grounded resource, this guide will focus on a closely related and extensively studied analogue: Memantine hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride) . Memantine is an FDA-approved drug for Alzheimer's disease and serves as an exemplary model for investigating adamantane derivatives in neurodegenerative disease research.[4][5] The principles, mechanisms, and protocols detailed herein are therefore highly relevant for researchers working with novel adamantane-based compounds.

A Senior Application Scientist's Guide

Introduction: The Rationale for Targeting Glutamatergic Excitotoxicity

Neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) share a common pathological feature: progressive neuronal loss.[6][7] A key driver of this neuronal death is a phenomenon known as excitotoxicity, which results from the overactivation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate.[7][8][9] This overstimulation leads to a prolonged and excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis.[10]

Memantine hydrochloride is a unique adamantane derivative that acts as a low-affinity, uncompetitive antagonist of the NMDA receptor.[8] Its mechanism is both elegant and crucial for its clinical tolerability. Unlike high-affinity antagonists that can block normal synaptic transmission required for learning and memory, memantine preferentially blocks the excessive, pathological activation of extrasynaptic NMDA receptors while largely sparing normal synaptic activity.[11] This use-dependent and voltage-dependent action allows it to quell the excitotoxic "noise" without silencing the essential physiological "signal," making it a valuable tool for both therapeutic intervention and research.[8][11][12]

Mechanism of Action: A Closer Look at Memantine's Function

Memantine's therapeutic window is defined by its kinetic properties. It binds to the open NMDA receptor channel, effectively acting as a plug.[12]

  • Under Normal Synaptic Activity: Brief, physiological release of glutamate causes a transient opening of the NMDA receptor channel. Memantine's low affinity and rapid off-rate kinetics mean it does not significantly interfere with this process.[12]

  • Under Excitotoxic Conditions: Chronic, low-level glutamate elevation—a hallmark of neurodegenerative states—leads to persistent opening of extrasynaptic NMDA receptors. This allows memantine to enter and block the channel, preventing the sustained, damaging influx of Ca2+.[11]

This selective targeting of pathological activity is a key concept for researchers to grasp when designing experiments. Memantine is not a simple "off switch" for NMDA receptors; it is a modulator that helps restore a more physiological state of glutamatergic transmission.

Memantine_MoA cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity (Neurodegeneration) Glutamate_Phys Physiological Glutamate Pulse NMDAR_Synaptic Synaptic NMDAR Glutamate_Phys->NMDAR_Synaptic Binds Ca_Normal Transient Ca2+ Influx NMDAR_Synaptic->Ca_Normal Opens LTP Synaptic Plasticity (LTP, Memory) Ca_Normal->LTP Activates Glutamate_Path Pathological Glutamate Excess NMDAR_Extra Extrasynaptic NMDAR Glutamate_Path->NMDAR_Extra Persistently Binds Ca_Excess Sustained Ca2+ Influx NMDAR_Extra->Ca_Excess Chronically Opens Neurotoxicity Neuronal Damage & Death Ca_Excess->Neurotoxicity Triggers Memantine Memantine Memantine->NMDAR_Extra Blocks Open Channel

Caption: Memantine's mechanism of action at the NMDA receptor.

In Vitro Applications & Protocols

In vitro models are indispensable for dissecting the molecular mechanisms of neuroprotection and for initial compound screening.

Model Systems
Model SystemAdvantagesDisadvantagesTypical Memantine Conc.
Primary Neuronal Cultures (e.g., Hippocampal, Cortical) High physiological relevance, established protocols.Technically demanding, batch-to-batch variability.1-50 µM[13]
Organotypic Slice Cultures Preserves 3D tissue architecture and synaptic connectivity.Limited throughput, complex to maintain.1-20 µM
Neuronal Cell Lines (e.g., SH-SY5Y, SK-N-SH) High throughput, reproducibility, ease of culture.Less physiologically relevant, may not express all NMDAR subunits.10-100 µM[5]
Protocol: Assessing Neuroprotection Against Excitotoxicity in Primary Cortical Neurons

This protocol provides a framework for evaluating Memantine's ability to protect neurons from an NMDA-induced excitotoxic insult.

Objective: To quantify the neuroprotective effect of Memantine against NMDA-induced cell death.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos) plated on poly-D-lysine coated plates.

  • Neurobasal medium with B27 supplement.

  • Memantine hydrochloride (stock solution in sterile water or DMSO).

  • N-methyl-D-aspartate (NMDA).

  • Glycine (co-agonist for NMDA receptors).

  • Cell viability assay kit (e.g., MTT, LDH, or Live/Dead staining).

  • Phosphate Buffered Saline (PBS).

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

  • Pre-treatment:

    • Prepare fresh media containing various concentrations of Memantine (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM).

    • Gently replace the existing culture medium with the Memantine-containing medium.

    • Incubate for 1-2 hours at 37°C, 5% CO2. This allows the drug to equilibrate in the system.

  • Excitotoxic Insult:

    • Prepare a solution of NMDA (e.g., 50-100 µM) and glycine (10 µM) in the treatment medium.

    • Add the NMDA/glycine solution directly to the wells containing Memantine.

    • Include control groups: Vehicle only (no Memantine, no NMDA) and NMDA only (no Memantine).

    • Incubate for 20-30 minutes at 37°C. Causality Note: This short, acute exposure is sufficient to trigger the excitotoxic cascade.

  • Washout and Recovery:

    • Carefully aspirate the treatment medium.

    • Wash the cells gently twice with pre-warmed PBS.

    • Replace with fresh, drug-free culture medium.

    • Return the plates to the incubator for 24 hours. Trustworthiness Note: A 24-hour recovery period is critical to allow for the full development of apoptotic and necrotic cell death pathways, providing a robust and measurable endpoint.

  • Assessment of Cell Viability:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • For example, using an LDH (Lactate Dehydrogenase) assay, collect the supernatant to measure LDH release (a marker of cell death) and lyse the remaining cells to measure total LDH.

    • Calculate the percentage of cell death for each condition.

Data Analysis: Plot the percentage of neuroprotection vs. Memantine concentration to determine the EC50 (half-maximal effective concentration).

Caption: Experimental workflow for in vitro neuroprotection assay.

In Vivo Applications & Protocols

In vivo models are crucial for evaluating the effects of a compound on cognition, behavior, and neuropathology in the context of a whole organism.

Model Systems
Disease ModelAnimal ModelRationale & Key Features
Alzheimer's Disease 3xTg-AD or 5XFAD Mice: Transgenic models that develop age-dependent amyloid-β (Aβ) plaques and tau pathology, leading to cognitive deficits.[14]
Parkinson's Disease 6-OHDA or MPTP-lesioned Rodents: Toxin-induced models that cause specific degeneration of dopaminergic neurons in the substantia nigra, mimicking key motor symptoms.[15]
Huntington's Disease R6/2 or Q175 Transgenic Mice: Models expressing the mutant huntingtin gene, leading to motor dysfunction and neuronal loss.
Protocol: Evaluating Memantine in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

This protocol outlines a long-term study to assess Memantine's impact on cognitive decline and neuropathology.

Objective: To determine if chronic Memantine treatment can ameliorate cognitive deficits and reduce amyloid pathology in 5XFAD mice.

Materials:

  • 5XFAD transgenic mice and wild-type littermate controls.

  • Memantine hydrochloride.

  • Vehicle for drug administration (e.g., drinking water or saline for injection).

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze).

  • Tissue processing reagents for immunohistochemistry and ELISA.

Step-by-Step Methodology:

  • Animal Cohorts & Dosing:

    • Begin treatment at an age before significant pathology and cognitive decline (e.g., 3-4 months of age).

    • Divide 5XFAD mice into two groups: Vehicle and Memantine-treated. Include a wild-type control group.

    • Administer Memantine chronically. Administration via drinking water (e.g., targeting 10-20 mg/kg/day) is common for long-term studies to reduce stress from repeated injections.[16] Trustworthiness Note: Ensure consistent drug intake by monitoring water consumption and mouse weight regularly.

  • Behavioral Testing (Longitudinal):

    • Conduct behavioral tests at baseline (before treatment) and at set intervals (e.g., after 1, 3, and 5 months of treatment).

    • Morris Water Maze (Spatial Learning & Memory): Train mice to find a hidden platform in a pool of opaque water. Measure escape latency and path length. A probe trial (platform removed) assesses memory retention.

    • Y-Maze (Working Memory): Assess spontaneous alternation, a measure of spatial working memory.

  • Study Termination & Tissue Collection (Endpoint):

    • After the final behavioral assessment (e.g., at 8-9 months of age), humanely euthanize the animals.

    • Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Harvest the brains. Hemisect the brain: use one hemisphere for immunohistochemistry (post-fix in PFA) and the other for biochemical analysis (snap-freeze).

  • Neuropathological Analysis:

    • Immunohistochemistry (IHC): Section the PFA-fixed hemisphere. Stain for:

      • Aβ plaques (e.g., using 6E10 or 4G8 antibodies).

      • Microgliosis (Iba1 antibody).

      • Astrogliosis (GFAP antibody).

    • Quantify plaque load and glial activation using image analysis software.

    • Biochemical Analysis (ELISA): Homogenize the frozen hemisphere to separate soluble and insoluble fractions. Use ELISA kits to quantify levels of soluble and insoluble Aβ40 and Aβ42.[14]

Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare behavioral performance, plaque load, and Aβ levels between the different treatment groups.

Concluding Remarks for the Modern Researcher

While Memantine's primary mechanism is through NMDA receptor modulation, emerging evidence suggests it may also exert beneficial effects by reducing neuroinflammation and altering amyloid precursor protein (APP) metabolism.[5][17] These pleiotropic effects underscore the complexity of neurodegenerative diseases and the value of multi-target therapeutic approaches. The protocols and principles outlined in this guide provide a robust framework for investigating Memantine and other novel adamantane derivatives. By carefully selecting models, designing rigorous experiments, and understanding the underlying causality, researchers can effectively probe the therapeutic potential of these compounds and contribute to the development of next-generation neuroprotective agents.

References

  • GoodRx. (2024, September 27). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Available from: [Link]

  • National Center for Biotechnology Information. (2024, January 31). Memantine - StatPearls. NCBI Bookshelf. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride? Available from: [Link]

  • Medscape. (2010, August 24). Memantine's Unique Mechanism of Action Uncovered. Available from: [Link]

  • Wikipedia. (n.d.). Memantine. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice. PMC. Available from: [Link]

  • MDPI. (2022, August 25). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Available from: [Link]

  • PubMed. (2024, May 15). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Available from: [Link]

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. PMC - NIH. Available from: [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Available from: [Link]

  • Frontiers. (2025, July 23). NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies. Available from: [Link]

  • Taylor & Francis. (n.d.). NMDA receptor antagonists – Knowledge and References. Available from: [Link]

  • Semantic Scholar. (n.d.). Development of memantine as a drug for Alzheimer's disease: A review of preclinical and clinical studies. Available from: [Link]

  • Frontiers. (2019, December 5). Intrastriatal Memantine Infusion Dampens Levodopa-Induced Dyskinesia and Motor Deficits in a Mouse Model of Hemiparkinsonism. Available from: [Link]

  • Frontiers. (2023, December 7). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Available from: [Link]

  • ResearchGate. (2025, October 13). Computational Modeling of Therapy with the NMDA Antagonist in Neurodegenerative Disease: Information Theory in the Mechanism of Action of Memantine. Available from: [Link]

  • KOPS. (n.d.). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Memantine treatment decreases levels of secreted Alzheimer's amyloid precursor protein (APP) and amyloid beta (Aβ) peptide in the human neuroblastoma cells. PMC. Available from: [Link]

  • PubMed. (2025, November 4). Memantine modulates neuroinflammation and motor coordination in a Parkinson's disease model. Available from: [Link]

  • OAText. (n.d.). Memantine prevents Aβ-induced neuronal death in vitro. Available from: [Link]

  • National Center for Biotechnology Information. (2022, April 14). Computational Modeling of Therapy with the NMDA Antagonist in Neurodegenerative Disease: Information Theory in the Mechanism of Action of Memantine. PMC. Available from: [Link]

  • Universitat de Barcelona. (n.d.). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease. Medicinal Chemistry & Pharmacology. Available from: [Link]

  • Neurology Reviews. (n.d.). In Pilot Study, Memantine Improved Cognition in Parkinson Disease Patients. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacodynamics of Memantine: An Update. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Long-Term Efficacy of Memantine in Parkinson' Disease Dementia: An 18-Month Prospective Perfusion Single Photon Emission Computed Tomography Preliminary Study. PMC. Available from: [Link]

  • PubMed. (n.d.). [The action of 1-aminoadamantane. Comparative studies with isolated nerve endings and thrombocytes on the release of serotonin and dopamine]. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyladamantan-1-amine | C12H21N | CID 19480. PubChem. Available from: [Link]

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Application Note: In Vivo Administration of N-ethyladamantan-1-amine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

N-ethyladamantan-1-amine hydrochloride, universally known as Rimantadine hydrochloride, is an adamantane derivative and a highly specific inhibitor of the Influenza A virus M2 proton channel[1]. While widespread S31N mutations in circulating human influenza strains have reduced its clinical utility as a frontline monotherapy, N-ethyladamantan-1-amine remains a gold-standard reference compound in preclinical virology[2]. It is indispensable for validating novel M2 inhibitors, studying viral uncoating mechanics, and evaluating synergistic antiviral combinations (e.g., with neuraminidase inhibitors) in vivo[3].

This application note provides a comprehensive, self-validating framework for the formulation, administration, and efficacy evaluation of this compound in murine models of Influenza A infection.

Mechanistic Grounding: The M2 Proton Channel

To design effective in vivo experiments, one must understand the spatiotemporal dynamics of the drug's target. Following endocytosis of the Influenza A virion, the host cell's endosome undergoes ATP-dependent acidification. The viral M2 protein—a homotetrameric ion channel—acts as a pH sensor and proton conduit[4].

As the endosomal pH drops, the M2 channel opens, allowing protons to flood the viral interior. This acidification disrupts protein-protein interactions between the viral ribonucleoproteins (vRNPs) and the M1 matrix protein, facilitating viral uncoating and subsequent nuclear import of the viral genome[1]. This compound allosterically and sterically blocks this pore, arresting the viral life cycle at the uncoating stage[5].

G V Influenza A Virion E Endocytosis into Host Cell V->E A Endosome Acidification (Low pH) E->A M2 M2 Proton Channel Activation A->M2 H Proton Influx into Virion M2->H U Viral Uncoating (vRNP Release) H->U R N-ethyladamantan-1-amine HCl R->M2 Blocks pore

Caption: Mechanism of action: N-ethyladamantan-1-amine HCl blocking the Influenza A M2 proton channel.

Pharmacokinetics and Model Selection

The choice of animal model and dosing regimen is dictated by the pharmacokinetic (PK) profile of the drug. A critical failure point in preclinical adamantane studies is the direct translation of human dosing to murine models. In humans, the serum half-life of rimantadine is 24 to 36 hours[6]. However, in mice, the half-life is exceptionally short—approximately 1.5 hours[6].

Causality in Experimental Design: Because of this rapid clearance, researchers must administer significantly higher doses (e.g., 40 mg/kg/day) or utilize split-dosing regimens (e.g., twice daily) to maintain serum trough concentrations above the viral IC50 throughout the critical early phases of infection[6][7].

Data Presentation: Quantitative Summaries

Table 1: Comparative Pharmacokinetics of N-ethyladamantan-1-amine

Parameter Murine Model (Mice) Human Experimental Implication
Serum Half-Life (t1/2) ~1.5 hours[6] 24 - 36 hours[6] Requires higher/more frequent dosing in mice.
Metabolism Rapid hepatic clearance Extensive hepatic, 25% renal Monitor for hepatotoxicity at extreme doses.

| Optimal Route | Oral Gavage (p.o.) or I.P. | Oral (p.o.) | I.P. ensures exact systemic delivery bypassing gut variables. |

Table 2: Historical Efficacy & Dosing Regimens in Murine Models

Virus Strain Administration Route Dosage Regimen Observed Efficacy
A/Aichi/2/68 (H3N2) Intraperitoneal (I.P.) 40 mg/kg/day Daily for 4 days Significantly increased survival; delayed time to death[7][8].
Mouse-adapted Inf. A Oral (p.o.) / I.P. 4.5 - 24 mg/kg/day Daily for 4-5 days Dose-related protection; reduced mortality from 80% to 10%[9].

| 1918 Pandemic (M gene) | Intraperitoneal (I.P.) | 40 mg/kg/day | Daily for 4 days | Complete protection against lethal challenge[10]. |

Detailed Experimental Protocols

The following protocols establish a self-validating in vivo system. By incorporating rigorous vehicle controls and standardized viral challenges, the resulting data will reliably isolate the specific antiviral effect of this compound.

Protocol A: Formulation of this compound

This compound is highly water-soluble (up to 50 mg/mL at 20°C), eliminating the need for harsh organic solvents like DMSO or Tween-80, which can independently cause tissue irritation or alter endosomal lipid dynamics[11].

Step-by-Step Methodology:

  • Calculation: Determine the total required mass based on a standard 40 mg/kg dose. For a cohort of ten 25g mice requiring 1 mg per dose (assuming 100 µL injection volume), prepare a 10 mg/mL stock.

  • Dissolution: Aseptically weigh the N-ethyladamantan-1-amine HCl powder. Dissolve completely in sterile, endotoxin-free Phosphate-Buffered Saline (PBS, pH 7.2) or sterile water for injection[11].

  • Sterilization: Pass the solution through a 0.22 µm sterile polyethersulfone (PES) syringe filter.

  • Storage: Use freshly prepared solutions for in vivo dosing to prevent precipitation or degradation. If necessary, stock solutions can be aliquoted and frozen at -20°C.

Protocol B: Viral Infection and Drug Administration

Note: All procedures involving live Influenza A virus must be conducted in appropriate Biosafety Level (BSL-2 or BSL-3) facilities depending on the viral strain.

Step-by-Step Methodology:

  • Acclimation & Baseline: Weigh all mice (e.g., 6-8 week old female BALB/c) daily for 3 days prior to infection to establish a baseline. Group mice randomly (n=10 per group: Mock-infected, Vehicle-treated, Drug-treated).

  • Viral Challenge:

    • Anesthetize mice using isoflurane.

    • Intranasally instill the viral inoculum (e.g., 10 LD50 of Influenza A/WSN/33 or A/Aichi/2/68) suspended in 50 µL of sterile PBS (25 µL per nare)[10].

    • Allow mice to recover on a heating pad.

  • Drug Administration (Oral Gavage or I.P.):

    • Timing: Initiate treatment 4 to 6 hours post-infection. This allows viral entry but intervenes before the first cycle of viral replication is complete[8][10].

    • Execution (Oral Gavage): Secure the mouse by the scruff. Insert a 20-22 gauge ball-tipped gavage needle over the tongue and into the esophagus. Administer the calculated volume (typically 100-200 µL) smoothly[11].

    • Execution (I.P.): Alternatively, inject the solution into the lower right quadrant of the abdomen using a 27-gauge needle.

  • Regimen: Repeat administration once or twice daily for 4 to 5 consecutive days[9][10].

Protocol C: Efficacy Evaluation and Endpoint Analysis

To ensure trustworthiness, efficacy must be evaluated using both macroscopic physiological markers and microscopic virological quantification.

Step-by-Step Methodology:

  • Clinical Monitoring: Weigh mice daily. Weight loss is the most sensitive non-lethal surrogate for influenza morbidity in mice. A loss of >25% baseline body weight necessitates humane euthanasia.

  • Survival Tracking: Record mortality or humane euthanasia events daily for 14 days post-infection. Generate Kaplan-Meier survival curves.

  • Lung Viral Titers (Tissue Harvesting):

    • On Days 3 and 6 post-infection, euthanize a subset of mice (n=3-5 per group).

    • Aseptically excise the lungs, weigh them, and homogenize in 1 mL of cold PBS containing 0.1% BSA and antibiotics.

    • Centrifuge homogenates at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Quantification: Perform a standard TCID50 (Tissue Culture Infectious Dose 50%) assay or Plaque Assay on MDCK (Madin-Darby Canine Kidney) cells using the clarified supernatant to quantify the reduction in viral replication[8].

Workflow Day0 Day 0: Intranasal Viral Challenge Day0_Treat Day 0 (+6h): Initiate Rimantadine Dosing Day0->Day0_Treat Day1_4 Days 1-4: Daily Dosing (Oral/I.P.) Day0_Treat->Day1_4 Day3 Day 3/6: Harvest Lungs for Viral Titers Day1_4->Day3 Subset Day14 Days 1-14: Daily Weight & Survival Monitoring Day1_4->Day14 Remainder

Caption: Experimental workflow for in vivo evaluation of this compound.

Expert Insights & Troubleshooting

  • Strain Susceptibility: Always sequence the M2 gene of your viral stock prior to in vivo studies. The presence of an S31N, V27A, or L26F mutation will render the virus inherently resistant to N-ethyladamantan-1-amine, resulting in experimental failure[2].

  • Vehicle Toxicity: While the drug is water-soluble, highly concentrated solutions can be acidic. Ensure the final pH of the dosing solution is buffered to ~7.2 using PBS to prevent gastric irritation during oral gavage or peritonitis during I.P. injection[11].

  • Synergistic Study Design: If evaluating N-ethyladamantan-1-amine in combination with a neuraminidase inhibitor (e.g., peramivir or oseltamivir), use sub-lethal viral doses. This prevents the mortality curve from masking subtle, synergistic reductions in weight loss[3].

References

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"measuring the antiviral efficacy of N-ethyladamantan-1-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Measuring the Antiviral Efficacy of N-ethyladamantan-1-amine Hydrochloride

Introduction & Scope

This application note details the methodological framework for evaluating the antiviral efficacy of This compound (an ethyl analog of amantadine). Historically, adamantane derivatives (e.g., Amantadine, Rimantadine) have served as M2 ion channel blockers, preventing the acidification of the viral interior required for uncoating.

With the prevalence of S31N mutations in circulating Influenza A strains rendering classical adamantanes ineffective, N-ethyl analogs are often investigated for their potential to overcome steric hindrance in the M2 channel or to exhibit alternative mechanisms of action (e.g., inhibition of M2-M1 colocalization).

This guide covers:

  • Compound Handling: Solubility and stability profiles.

  • Safety Thresholding: Cytotoxicity profiling (CC50) in MDCK cells.

  • Efficacy Quantitation: Plaque Reduction Assays (EC50) and CPE Inhibition.

  • Mechanistic Validation: Time-of-Addition (TOA) studies.

Experimental Workflow Overview

The following directed graph outlines the logical flow of the screening cascade, ensuring that efficacy is only interpreted in the context of non-toxic concentrations.

Antiviral_Workflow Compound N-ethyladamantan-1-amine HCl (Stock Preparation) Cyto Cytotoxicity Assay (MTT / CC50) Compound->Cyto Efficacy Antiviral Efficacy (Plaque Reduction / EC50) Compound->Efficacy MDCK MDCK Cell Culture (Host System) MDCK->Cyto MDCK->Efficacy Decision Is CC50 > 100 µM? Cyto->Decision Decision->Compound No (Reformulate/Stop) Decision->Efficacy Yes (Proceed) Mechanism Mechanism of Action (Time-of-Addition) Efficacy->Mechanism If Potent (EC50 < 10 µM) Analysis Data Analysis (Selectivity Index: CC50/EC50) Efficacy->Analysis

Caption: Figure 1. Screening cascade for N-ethyladamantan-1-amine HCl. Efficacy testing is gated by cytotoxicity data to prevent false positives caused by host cell death.

Material Preparation & Handling

Compound: this compound

  • Molecular Weight: ~215.76 g/mol (approx., depends on exact salt stoichiometry).

  • Solubility: As a hydrochloride salt, this compound is generally soluble in water or PBS. However, for cellular assays, DMSO is the preferred solvent for stock solutions to ensure sterility and consistency.

  • Stock Solution: Prepare a 100 mM stock in 100% DMSO. Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Cell Line: MDCK (Madin-Darby Canine Kidney)

  • Why MDCK? These cells are highly permissive to Influenza A and, unlike many other lines, allow for the addition of TPCK-trypsin, which is required to cleave the viral Hemagglutinin (HA) precursor (HA0) into HA1/HA2, activating viral fusion.

Viral Strains:

  • Wild Type (Sensitive): A/Puerto Rico/8/34 (H1N1) or A/Hong Kong/8/68 (H3N2).

  • Resistant Control: A strain carrying the S31N M2 mutation (e.g., A/California/07/2009 pdm09) to verify if the N-ethyl modification overcomes resistance.

Protocol 1: Cytotoxicity Profiling (CC50 Determination)

Before assessing antiviral activity, you must determine the 50% Cytotoxic Concentration (CC50) . An antiviral effect is only valid if it occurs at concentrations significantly lower than the toxic dose.

Method: MTT Colorimetric Assay

  • Seeding: Seed MDCK cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2 until 90% confluent.
    
  • Compound Dilution: Prepare 2-fold serial dilutions of N-ethyladamantan-1-amine HCl in infection medium (DMEM, 0.2% BSA, 1 µg/mL TPCK-trypsin, serum-free). Range: 500 µM down to 0.9 µM.

  • Treatment: Wash cells with PBS.[1][2] Add 100 µL of compound dilutions to wells (triplicate). Include DMSO vehicle controls and Cell Control (media only).

  • Incubation: Incubate for 48 hours (mimicking the assay duration).

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Remove media.[1][3] Solubilize formazan crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression (4-parameter logistic).

Protocol 2: Plaque Reduction Assay (Gold Standard)

This assay measures the ability of the compound to prevent the formation of viral plaques (zones of cell death). It is the most robust metric for EC50.

Method:

  • Seeding: Seed MDCK cells in 6-well plates (

    
     cells/well). Incubate until a tight monolayer forms.
    
  • Infection:

    • Wash cells 2x with PBS.

    • Infect with ~50-100 PFU (Plaque Forming Units) of Influenza A virus per well in 200 µL infection medium.

    • Adsorption: Incubate 1h at 37°C, rocking every 15 mins.

  • Overlay Preparation:

    • Mix 2X MEM (with TPCK-trypsin) 1:1 with 1.6% Agarose (or Avicel).

    • Add N-ethyladamantan-1-amine HCl to the overlay mix at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove viral inoculum.[2][3] Immediately add 2 mL of the drug-containing overlay to the cells.

  • Incubation: Incubate 48-72h at 37°C until plaques are visible.

  • Fixation & Staining:

    • Fix with 10% Formalin (directly over agarose) for 1h.

    • Remove agarose. Stain with 0.1% Crystal Violet.

  • Analysis: Count plaques.

    • Calculate EC50 (Effective Concentration 50%).[3]

Protocol 3: Mechanism of Action (Time-of-Addition)

To confirm the compound acts on the M2 channel (early entry/uncoating) rather than replication, perform a Time-of-Addition study.

Experimental Design:

  • Timepoints: -1h (Pre-treatment), 0h (Co-treatment), +2h, +4h, +6h, +8h post-infection.

  • Procedure:

    • Infect MDCK cells at MOI = 1.0.

    • Add N-ethyladamantan-1-amine HCl (at 5x EC50) at the specific timepoints.

    • Harvest supernatant at 24h post-infection.

    • Quantify viral titer via TCID50 or qPCR.

Interpretation:

  • M2 Blockers (Adamantanes): Show maximum efficacy when added at -1h or 0h . Efficacy drops significantly if added >2h post-infection (after uncoating is complete).

  • Replication Inhibitors: Retain efficacy even when added at +4h or +6h.

Data Presentation & Analysis

Table 1: Summary of Antiviral Metrics

Metric Definition Target Criteria
CC50 Concentration killing 50% of host cells > 100 µM (Low Toxicity)
EC50 Concentration inhibiting 50% of virus < 10 µM (High Potency)

| SI | Selectivity Index (CC50 / EC50) | > 10 (Acceptable), > 50 (Excellent) |

Mechanism Diagram (M2 Channel Blockade)

M2_Mechanism Endosome Endosome (Low pH) M2_Channel Viral M2 Channel (Proton Gate) Endosome->M2_Channel H+ Influx Uncoating Viral Uncoating (RNP Release) M2_Channel->Uncoating Required for Drug N-ethyladamantan-1-amine Drug->M2_Channel Blocks Pore

Caption: Figure 2. Putative mechanism. The amine group is protonated in the M2 channel, sterically blocking proton flux and preventing viral uncoating.

References

  • Davies, W. L., et al. (1964).[4][5] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science, 144(3620), 862-863.[4][5][6] Link

  • Hayden, F. G., et al. (1989).[7] "Emergence and apparent transmission of rimantadine-resistant influenza virus in families."[7] New England Journal of Medicine, 321, 1696-1702.[7] Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for Testing the Antiviral Efficacy of Adamantane Derivatives." BenchChem Application Library. Link

  • Wang, J., et al. (2011). "Discovery of M2 proton channel inhibitors: An update." Current Pharmaceutical Design, 17(25), 2640-2653. Link

  • Jing, X., et al. (2008). "Functional studies indicate that the S31N M2 proton channel of the 2009 H1N1 influenza virus is resistant to amantadine." Antiviral Research, 81(3), 266-271. Link

Sources

Application Note: N-Ethyladamantan-1-amine Hydrochloride in Ion Channel Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyladamantan-1-amine hydrochloride (also known as N-ethylamantadine) is a lipophilic adamantane derivative widely utilized as a pharmacological tool compound in ion channel research[1]. Structurally related to the well-known clinical drugs amantadine, rimantadine, and memantine, this compound serves as a critical probe for investigating the gating mechanisms, blocking kinetics, and binding pockets of two distinct biological targets: the mammalian N-methyl-D-aspartate (NMDA) receptor and the viral M2 proton channel[2].

Mechanistic Grounding & Causality

Why use N-ethyladamantan-1-amine? The addition of an N-ethyl group to the adamantane scaffold alters both the lipophilicity and steric bulk of the molecule compared to its parent compound, amantadine[2]. In ion channel electrophysiology, this structural modification is exploited to map the dimensions of channel pores and to calculate the state-dependent kinetics of channel block.

  • NMDA Receptor Antagonism : N-ethyladamantan-1-amine acts as an uncompetitive, open-channel blocker[3]. Because the bulky adamantane ring cannot enter the pore until the channel is activated by glutamate and glycine, the block is highly state-dependent. The ethyl substitution directly impacts the dissociation rate (

    
    ), providing critical insights into the structure-activity relationship (SAR) required for clinically tolerated NMDA antagonism (where fast off-rates prevent neurotoxicity).
    
  • M2 Proton Channel Blockade : The influenza A M2 protein forms a tetrameric, pH-activated proton channel essential for viral uncoating[4]. Adamantane derivatives block this channel either by physically occluding the N-terminal lumen (high-affinity pore site) or by binding allosterically to the C-terminal lipid-facing surface (low-affinity site)[5][6]. N-ethyladamantan-1-amine is used to probe the spatial constraints of the Val27, Ala30, Ser31, and Gly34 residues within the M2 pore[7].

MOA Compound N-Ethyladamantan-1-amine Hydrochloride NMDA NMDA Receptor (Mammalian CNS) Compound->NMDA Targets M2 M2 Proton Channel (Influenza A) Compound->M2 Targets Block1 Uncompetitive Open-Channel Block NMDA->Block1 Mechanism Block2 Pore Occlusion & Allosteric Binding M2->Block2 Mechanism Outcome1 Inhibition of Ca2+ Influx (Neuroprotection) Block1->Outcome1 Effect Outcome2 Prevention of H+ Flux (Viral Uncoating Halt) Block2->Outcome2 Effect

Figure 1: Dual pharmacological targeting of N-ethyladamantan-1-amine in ion channel studies.

Physicochemical Properties & Preparation

To ensure reproducible electrophysiological recordings, precise preparation of the compound is required.

Table 1: Physicochemical Profile & Assay Relevance

PropertyValueRelevance to Ion Channel Assays
CAS Number 3717-42-8Unique identifier for sourcing high-purity (>98%) reagents.
Molecular Weight 215.76 g/mol Required for precise molarity calculations in perfusion buffers.
LogP (predicted) ~2.8 - 3.0High lipophilicity; prone to adsorption to plastic tubing.
Solubility DMSO, Water (as HCl salt)Stock solutions should be prepared in ddH2O or DMSO.

Preparation Causality: Although the hydrochloride salt is water-soluble, concentrated stocks (e.g., 100 mM) are often prepared in DMSO to prevent precipitation during freeze-thaw cycles. For patch-clamp perfusion, the final DMSO concentration must be kept below 0.1% (v/v) to avoid vehicle-induced changes in membrane fluidity or non-specific channel leak currents. Furthermore, due to the lipophilicity[1], glass reservoirs and PTFE (Teflon) tubing are strongly recommended to prevent the compound from adhering to the perfusion system, which would artificially lower the effective concentration reaching the cell.

Experimental Protocols (Self-Validating Systems)

Protocol A: Whole-Cell Patch-Clamp of NMDA Receptors

Objective: To determine the


, voltage-dependence, and blocking kinetics of N-ethyladamantan-1-amine on recombinant NMDA receptors.

Step-by-Step Methodology :

  • Cell Preparation : Culture HEK293T cells transiently co-transfected with NR1a and NR2A/B subunits[3]. Use a fluorescent reporter (e.g., GFP) to identify successfully transfected cells.

  • Solution Formulation :

    • Extracellular Solution (ECS): 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4. Crucial Causality : Omit

      
       from the ECS. Physiological 
      
      
      
      causes a voltage-dependent block of the NMDA pore at resting potentials. Removing it isolates the specific blocking kinetics of the adamantane derivative[3].
    • Intracellular Solution (ICS): 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2. Crucial Causality : Cesium (

      
      ) is used instead of Potassium (
      
      
      
      ) to block endogenous outward potassium currents, improving the signal-to-noise ratio of the inward NMDA current.
  • Recording Configuration : Establish a giga-ohm seal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration. Hold the membrane potential at -70 mV.

  • Agonist Application : Apply 100 μM Glutamate and 10 μM Glycine (co-agonist) using a rapid-exchange perfusion system to elicit steady-state inward currents.

  • Compound Co-application : Once the steady-state current is reached, co-apply N-ethyladamantan-1-amine (e.g., 1 μM to 100 μM) with the agonists.

  • Washout & Validation : Switch back to the agonist-only solution. Self-Validation: The current must recover to at least 90% of the baseline amplitude. Incomplete recovery indicates either cell rundown (often due to calcium toxicity) or compound adherence to the perfusion tubing.

Workflow Prep 1. Cell Preparation (HEK293 expressing NMDARs) Sol 2. Solution Prep (Mg2+-free ECS, Cs+-based ICS) Prep->Sol Seal 3. Whole-Cell Configuration (Hold at -70 mV) Sol->Seal Agonist 4. Agonist Application (Glutamate + Glycine) Seal->Agonist Drug 5. Co-application with N-ethyladamantan-1-amine Agonist->Drug Washout 6. Washout & Recovery Assessment Drug->Washout Washout->Agonist Next Concentration (Dose-Response) Analysis 7. Kinetic Analysis (kon, koff, IC50) Washout->Analysis

Figure 2: Step-by-step whole-cell patch-clamp workflow for evaluating channel block.

Protocol B: Two-Electrode Voltage Clamp (TEVC) for M2 Proton Channels

Objective: To assess the inhibitory efficacy of N-ethyladamantan-1-amine against the influenza A M2 proton channel.

Step-by-Step Methodology :

  • Oocyte Preparation : Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 protein. Incubate for 48-72 hours at 18°C. Causality: Oocytes are preferred over mammalian cells because they possess negligible endogenous proton-activated background currents, allowing for the precise measurement of the small M2-mediated proton flux[5].

  • Recording Setup : Impale oocytes with two microelectrodes (0.5–2 MΩ resistance, filled with 3M KCl). Clamp the membrane potential at -40 mV.

  • Channel Activation : Perfuse the oocyte with a low-pH buffer (e.g., pH 5.5) to activate the M2 proton channel[6].

  • Inhibition Assay : Apply N-ethyladamantan-1-amine (10-100 μM) in the low-pH buffer. Measure the reduction in inward current.

  • Reversibility Check : Wash with a pH 8.5 buffer, followed by a return to pH 5.5. Self-Validation: Unlike NMDA receptors, adamantane block of M2 channels is notoriously slow to wash out due to deep pore trapping and lipid partitioning[7]. A lack of immediate recovery is an expected pharmacological signature of this compound class, validating the mechanism of action.

Data Presentation & Analysis

Quantitative data from these assays are typically fitted to the Hill equation to determine the


. To assess voltage dependence (a hallmark of pore blockers), the Woodhull equation is utilized, mapping the fractional electrical distance (

) the compound travels into the transmembrane electric field.

Table 2: Comparative Pharmacological Profile of Adamantane Derivatives

CompoundPrimary TargetApprox. IC50 RangeMechanismKey Structural Feature
Amantadine M2 Channel / NMDAR16 μM (M2) / ~10-100 μM (NMDA)Pore Block / UncompetitiveUnsubstituted amine
Memantine NMDAR~1-3 μM (NMDA)Uncompetitive BlockDimethyl substitution
N-ethylamantadine M2 Channel / NMDARLow micromolar (Tool Compound)Pore Block / UncompetitiveN-ethyl substitution

Troubleshooting & Optimization

  • Signal Rundown in Patch-Clamp : NMDA receptors are prone to rundown due to intracellular calcium accumulation. Ensure robust chelation by using 10 mM EGTA or BAPTA in the intracellular solution.

  • Inconsistent Dose-Response : If the

    
     shifts between experiments, suspect compound adsorption. Switch from standard PVC/Tygon tubing to PTFE (Teflon) and use glass syringes for drug delivery.
    

References

  • National Center for Biotechnology Information. "N-Ethyladamantan-1-amine | C12H21N | CID 19480 - PubChem." nih.gov.
  • Wikipedia Contributors. "M2 proton channel." wikipedia.org.
  • Cady, S. D., et al. "Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel." PNAS.
  • Rosenberg, M. R., & Casarotto, M. G. "Where does amantadine bind to the influenza virus M2 proton channel?" NIH PMC.
  • Wanka, L., et al.
  • Losi, G., et al.
  • Cady, S. D., et al. "Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers." NIH PMC.

Sources

Advanced Drug Delivery Systems for Adamantane Derivatives: Supramolecular and Nanoparticulate Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Adamantane derivatives—including amantadine, rimantadine, and memantine—are characterized by their highly symmetrical, diamondoid polycyclic cage structures. While their profound lipophilicity and unique spatial dimensions confer excellent membrane permeability, these same properties introduce significant biopharmaceutical challenges. Poor aqueous solubility, rapid systemic clearance, and dose-dependent central nervous system (CNS) toxicity often limit their clinical efficacy.

To overcome these barriers, modern formulation science leverages advanced Drug Delivery Systems (DDS). This application note explores two highly effective, self-validating methodologies for adamantane delivery: Supramolecular β-Cyclodextrin Inclusion Complexes and Polymeric PLGA-PEG Nanoparticles .

Supramolecular Host-Guest Complexes (β-Cyclodextrin)

Mechanistic Rationale

The adamantane moiety serves as an ideal hydrophobic guest for the cavity of β-cyclodextrin (β-CD). The adamantane cage (~7 Å in diameter) perfectly matches the internal dimensions of the β-CD hydrophobic cavity. This host-guest complexation is thermodynamically driven by favorable van der Waals forces and the displacement of high-energy water molecules from the cyclodextrin cavity, resulting in a highly stable inclusion complex with an association constant (


) typically on the order of 

()[1].

Beyond simple solubility enhancement, this strong non-covalent interaction is utilized in advanced targeted delivery. For example, adamantane-conjugated TLR7/8 agonists have been successfully loaded into cyclodextrin nanoparticles via simple aqueous mixing, enabling targeted delivery to tumor-associated macrophages while mitigating systemic toxicity ()[2].

HostGuest A Adamantane Derivative (Hydrophobic Guest) C Supramolecular Inclusion Complex (Ka ~ 10^3 - 10^5 M^-1) A->C Thermodynamic Drive B β-Cyclodextrin (Hydrophobic Cavity) B->C

Fig 1: Thermodynamic assembly of adamantane and β-cyclodextrin into a host-guest complex.

Protocol 1: Preparation of Adamantane-β-CD Complexes via Co-precipitation

Causality of Method: The co-precipitation method is selected over simple kneading because the resulting inclusion complex exhibits significantly lower aqueous solubility than free β-CD at reduced temperatures. This differential solubility thermodynamically drives the equilibrium toward the precipitation of the highly pure complex upon cooling.

Step-by-Step Methodology:

  • Host Solubilization: Dissolve an equimolar amount of β-CD in deionized water at 60°C under continuous magnetic stirring (500 rpm) until a completely clear solution is achieved.

  • Guest Addition: Dissolve the adamantane derivative (e.g., amantadine base) in a minimal volume of absolute ethanol. Add this organic solution dropwise to the heated β-CD aqueous solution to prevent localized supersaturation and premature precipitation.

  • Equilibration: Maintain the mixture at 60°C for 2 hours under constant stirring. This thermal energy overcomes the activation barrier for the displacement of cavity-bound water molecules.

  • Precipitation: Gradually cool the solution to 4°C at a rate of 10°C/hour, then incubate at 4°C for 24 hours. The temperature drop drastically reduces the solubility of the inclusion complex, inducing crystallization.

  • Recovery: Recover the precipitate via vacuum filtration using a 0.45 µm membrane. Wash the filter cake with a small volume of cold ethanol to selectively remove any uncomplexed guest molecules.

  • Self-Validation (DSC Analysis): Lyophilize the powder for 48 hours. Perform Differential Scanning Calorimetry (DSC). The complete disappearance of the adamantane derivative's characteristic melting endotherm validates successful and complete inclusion into the β-CD cavity.

Polymeric Nanoparticles for Sustained CNS Delivery

Mechanistic Rationale

Memantine, an adamantane derivative utilized as an NMDA receptor antagonist for Alzheimer's disease, suffers from rapid clearance and dose-dependent side effects. Encapsulating memantine in poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with polyethylene glycol (PEG) provides sustained release, minimizes peak-dose toxicity, and enhances blood-brain barrier (BBB) penetration via the stealth properties of the PEG corona ()[3].

DoubleEmulsion W1 Aqueous Phase 1 (W1) Memantine HCl in Water W1O Primary Emulsion (W1/O) Probe Sonication W1->W1O O Organic Phase (O) PLGA-PEG in Ethyl Acetate O->W1O W1OW2 Secondary Emulsion (W1/O/W2) Sonication / Homogenization W1O->W1OW2 W2 Aqueous Phase 2 (W2) PVA Stabilizer Solution W2->W1OW2 Evap Solvent Evaporation & Nanoparticle Hardening W1OW2->Evap

Fig 2: W1/O/W2 double emulsion solvent evaporation workflow for hydrophilic drug encapsulation.

Protocol 2: Double Emulsion Solvent Evaporation ( )

Causality of Method: Because memantine hydrochloride is highly water-soluble, a standard single emulsion (O/W) would result in rapid drug leakage into the continuous aqueous phase, yielding extremely low encapsulation efficiency. The


 double emulsion method traps the aqueous drug solution (

) within an organic polymer layer (O), which is then dispersed in a secondary aqueous phase (

), physically locking the hydrophilic drug inside the polymeric core[4].

Step-by-Step Methodology:

  • Primary Emulsion (

    
    ):  Dissolve 50 mg of PLGA-PEG block copolymer in 2 mL of ethyl acetate to form the organic phase (O). Dissolve 10 mg of memantine HCl in 0.5 mL of deionized water to form the inner aqueous phase (
    
    
    
    ). Add
    
    
    to O and probe-sonicate at 40 W for 60 seconds in an ice bath to form a stable
    
    
    primary emulsion.
  • Secondary Emulsion (

    
    ):  Rapidly inject the 
    
    
    
    primary emulsion into 10 mL of an aqueous solution containing 1% (w/v) polyvinyl alcohol (PVA) (
    
    
    ). Probe-sonicate again for 2 minutes to generate nanoscale droplets. Note: PVA acts as a steric stabilizer to prevent droplet coalescence.
  • Solvent Evaporation: Transfer the secondary emulsion to a magnetic stirrer and stir at 500 rpm for 3-4 hours at room temperature. This evaporates the ethyl acetate, precipitating the PLGA-PEG and hardening the nanoparticles[5].

  • Purification: Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes. Wash the pellet twice with deionized water to remove residual PVA and unencapsulated memantine.

  • Self-Validation (DLS & Zeta Potential): Resuspend a fraction of the pellet in Milli-Q water. Analyze via Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population (Polydispersity Index < 0.1) with an average hydrodynamic diameter of 150 nm and a negative surface charge ( -20 mV)[5].

Quantitative Data Summary

The following table summarizes the comparative physicochemical parameters and delivery outcomes of the discussed adamantane formulation strategies based on field-standard characterizations[5].

Formulation TypeEncapsulant / GuestMean Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Primary Delivery Advantage
Free Drug Memantine HClN/AN/AN/ARapid onset, but high peak-dose toxicity
Inclusion Complex Amantadine Base< 5 nm (Molecular)Neutral> 95% (Yield)Massive solubility enhancement; targeted supramolecular anchoring
Polymeric NPs Memantine HCl152.6 ± 0.5 nm-22.4 ± 1.2 mV~ 65 - 75%Sustained release; enhanced BBB traversal; reduced administration frequency

References

  • Adamantane in Drug Delivery Systems and Surface Recognition Molecules URL:[Link]

  • Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy Theranostics URL:[Link]

  • Memantine loaded PLGA PEGylated nanoparticles for Alzheimer's disease: in vitro and in vivo characterization Journal of Nanobiotechnology URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Ethyladamantan-1-amine Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers in optimizing the concentration of N-ethyladamantan-1-amine hydrochloride (CAS 3717-42-8)[1] for in vitro applications.

This compound, an alkylated adamantane derivative, primarily functions as an NMDA receptor antagonist and an M2 proton channel blocker[2]. Because of its specific lipophilicity and target affinity, empirical optimization of its concentration is critical to distinguish between on-target pharmacological effects and off-target cytotoxicity.

Experimental Workflow

OptimizationWorkflow A 1. Target Analysis (NMDA/M2 Receptors) B 2. Stock Solution Prep (10-100 mM in dH2O) A->B C 3. Dose-Response Range (0.1 μM - 100 μM) B->C D 4. Toxicity Screening (Cell Viability Assays) C->D E 5. Functional Assays (Patch-Clamp/Viral Titer) D->E F 6. IC50/EC50 Determination E->F

Fig 1. Workflow for optimizing N-ethyladamantan-1-amine HCl in vitro.

Section 1: Quantitative Data & Concentration Guidelines

To establish a self-validating experimental system, you must bracket your expected effective concentration with appropriate controls. Below is a summarized table of expected working ranges based on homologous adamantane derivatives (e.g., amantadine, memantine) adapted for the ethylated derivative's enhanced lipophilicity[3].

Assay TypePrimary TargetRecommended Concentration RangeIncubation TimeReadout
Electrophysiology NMDA Receptor1 μM – 50 μMAcute (minutes)Ion channel current (Patch-Clamp)
Antiviral Efficacy Influenza M2 Channel0.1 μM – 10 μM24 – 48 hoursViral titer / Plaque reduction
Neuroprotection Glutamate Excitotoxicity5 μM – 20 μM12 – 24 hoursCell viability (e.g., MTT, LDH)
Cytotoxicity Profiling General Cell Lines> 100 μM24 – 72 hoursIC₅₀ determination
Section 2: Step-by-Step Methodologies

Protocol: Preparation and Application of this compound

Causality Note: The hydrochloride salt form (MW: 215.76 g/mol )[1] ensures high aqueous solubility. Using water or physiological buffers instead of DMSO prevents solvent-induced membrane permeabilization, which can severely confound delicate ion channel assays.

  • Stock Solution Preparation:

    • Weigh out the required mass of this compound[1].

    • Dissolve in sterile, double-distilled water (ddH₂O) or your specific extracellular recording solution to create a 10 mM or 100 mM stock.

    • Self-Validation Step: Measure the pH of the stock solution. Adamantane amines can act as weak bases and alter pH at high concentrations; adjust to pH 7.4 using dilute HCl or NaOH if necessary to prevent pH-dependent cellular stress.

    • Filter sterilize using a 0.22 μm PES syringe filter.

  • Serial Dilution:

    • Prepare working concentrations (0.1 μM to 100 μM) by diluting the stock directly into the assay medium immediately before use to prevent compound adsorption to plasticware over time.

  • Cell Treatment:

    • For antiviral assays: Pre-incubate cells with the compound for 1 hour prior to viral infection. This ensures the M2 channel is blocked during the early endosomal acidification phase of viral entry.

    • For neuroprotection assays: Co-apply the compound with the excitotoxic stimulus (e.g., NMDA/glycine) to accurately measure competitive or uncompetitive antagonism.

  • Assay Readout & Normalization:

    • Perform the specific functional assay alongside a vehicle control (ddH₂O) and a positive control (e.g., rimantadine).

    • Self-Validation Step: Always run a parallel cell viability assay (e.g., CellTiter-Glo) to normalize your functional data against viable cell counts, ensuring that observed "inhibition" is not simply cell death.

Section 3: Troubleshooting Guide

Q: My dose-response curve for NMDA receptor inhibition is completely flat. What is causing this? A: N-ethyladamantan-1-amine, like other adamantanes, is an uncompetitive, open-channel blocker. Its binding site is located deep within the ion channel pore, meaning it can only bind when the channel is actively open. Causality: If you apply the compound without sufficient agonist (glutamate/NMDA) or without depolarizing the membrane to relieve the physiological Mg²⁺ block, the channel remains closed, and the drug cannot reach its target. Solution: Ensure your assay conditions include an appropriate concentration of agonist and a holding potential (e.g., +40 mV in patch-clamp) that favors the open state of the channel.

Q: I am observing significant cytotoxicity at concentrations above 50 μM. Is this expected? A: Yes. Adamantane derivatives are highly lipophilic[3]. While the ethyl group increases target affinity for certain hydrophobic pockets within the M2 or NMDA pore, it also increases general membrane partitioning. At high concentrations (>50–100 μM), the compound can disrupt lipid bilayer integrity or interact with off-target receptors. Solution: Cap your functional screening at 50 μM and rely on your parallel cell viability data to establish a strict therapeutic window.

Section 4: Frequently Asked Questions (FAQs)

Q: Should I dissolve this compound in DMSO or water? A: Water is highly recommended. The[3] is highly water-soluble. Avoiding DMSO eliminates solvent toxicity and prevents unintended interactions with lipid membranes, which is crucial for patch-clamp and viral entry assays.

Q: How stable is the stock solution? A: Aqueous solutions of adamantane hydrochlorides are generally stable. However, to maintain absolute scientific integrity, it is best practice to store the 100 mM stock in small aliquots at -20°C and avoid repeated freeze-thaw cycles.

Q: Can I use this compound as a direct substitute for amantadine in my M2 channel assays? A: Not at a 1:1 ratio. The addition of the N-ethyl group alters the steric bulk and lipophilicity compared to amantadine. You must empirically determine the IC₅₀ for your specific viral strain, as mutations in the M2 pore (e.g., the prevalent S31N mutation) may alter the binding kinetics of bulkier adamantane derivatives.

References
  • PubChem. "N-Ethyladamantan-1-amine | C12H21N | CID 19480". National Center for Biotechnology Information. URL:[Link]

Sources

Technical Support Center: Stability & Handling of N-Ethyladamantan-1-amine Hydrochloride (Rimantadine HCl) in Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

N-ethyladamantan-1-amine hydrochloride, commonly known as Rimantadine HCl, is a tricyclic adamantane derivative widely utilized in virology and pharmacology as an M2 proton channel inhibitor. While its rigid hydrocarbon cage provides extreme thermal and chemical stability, the amine hydrochloride salt dictates a complex solubility profile. This technical guide provides researchers and drug development professionals with mechanistic troubleshooting, self-validating protocols, and stability data for handling Rimantadine HCl across various solvent matrices.

Quantitative Solvent Compatibility & Stability Data

The following table synthesizes the solubility limits and optimal storage conditions for Rimantadine HCl across common laboratory solvents to prevent degradation and precipitation.

Solvent MatrixMax SolubilityOptimal StorageStability DurationMatrix Notes & Causality
Water (Direct) ~50 mg/mL-20°C1 YearDirect dissolution is ideal for organic-free biological assays.
PBS (pH 7.2) ~5 mg/mL-20°C1 YearPhysiological pH slightly suppresses ionization, reducing overall solubility compared to pure water.
DMSO ~50 mg/mL-80°C2 YearsHighly hygroscopic; requires inert gas purging to prevent moisture-induced hydrolysis.
Ethanol ~5 mg/mL-80°C2 YearsProne to evaporation; must be sealed tightly to prevent concentration drift.
Methanol Freely Soluble-80°C>2 YearsIdeal for LC-MS/MS intermediate standards due to high volatility and mass spec compatibility.
DMF ~2 mg/mL-20°C1 YearMust be purged with inert gas to prevent oxidation of the solvent matrix.
Troubleshooting Guide & FAQs

Q1: Why does Rimantadine HCl precipitate when diluting a DMSO stock into an aqueous assay buffer? Causality: Rimantadine HCl exhibits high solubility in organic solvents like 1 but significantly lower solubility in buffered aqueous solutions like 1[1]. When a highly concentrated organic stock is rapidly introduced into an aqueous phase, the sudden shift in the dielectric constant causes localized supersaturation. The hydrophobic adamantane cage rapidly aggregates before the hydrophilic amine salt can stabilize the molecule in the aqueous network. Solution: To prevent phase separation, perform serial dilutions. First, dilute the DMSO stock in a 50/50 organic/aqueous intermediate before final dilution into the assay buffer. If precipitation or phase separation occurs during preparation,2[2].

Q2: How does solvent choice impact the long-term degradation of Rimantadine HCl? Causality: As a crystalline solid, Rimantadine HCl is exceptionally stable (1)[1]. However, in hygroscopic solvents like DMSO, the absorption of atmospheric moisture over repeated freeze-thaw cycles can lead to micro-environmental pH shifts. This can partially neutralize the hydrochloride salt, converting it to the less soluble free-base form, which precipitates out of solution and reduces the effective concentration. Solution: Always 1 (Argon or N2) prior to dissolving the compound[1]. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles and 2[2].

Q3: Why am I observing broad or split peaks for Rimantadine during LC-MS/MS analysis? Causality: Rimantadine is a basic amine. In chromatographic methods using low percentages of organic solvents, the positively charged amine group strongly interacts with residual unendcapped silanol groups on the silica-based stationary phase via ion-exchange mechanisms, causing severe peak tailing. Solution: 3 disrupts these secondary interactions and significantly improves chromatographic peak shape and resolution[3].

Validated Experimental Protocols
Protocol 1: Preparation of Organic-Free Aqueous Solutions for Cell-Based Assays

Rationale: Organic solvents like DMSO can have physiological effects on cells (e.g., inducing autophagy or toxicity) even at low concentrations.1[1].

  • Weighing: Accurately weigh the crystalline Rimantadine HCl solid.

  • Dissolution: Add PBS (pH 7.2) directly to the solid to reach a target concentration of 1[1].

  • Homogenization: Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5-10 minutes.

  • Self-Validation Step: Extract a 10 µL aliquot and measure UV absorbance at 1[1]. Compare against a standard curve to verify the target concentration and ensure no micro-precipitates remain.

  • Sterilization: Pass the solution through a 2[2].

  • Storage: Store working aliquots at 2[2].

Protocol 2: Extraction and Preparation for LC-MS/MS Pharmacokinetic Studies

Rationale: Maintaining Rimantadine stability in biological matrices requires high-organic environments to prevent protein binding and stationary phase tailing.

  • Stock Preparation: Dissolve Rimantadine HCl in3[3]. Store primary stocks at -80°C.

  • Intermediate Dilution: Prepare intermediate standard solutions by diluting the primary stock in Methanol. Store these at 3[3].

  • Sample Extraction: Extract plasma/tissue samples using a protein precipitation method with3[3].

  • Self-Validation Step: Inject a blank matrix spiked with an isotopically labeled internal standard to confirm extraction recovery and ensure baseline resolution (3)[3].

Visualizations

SolutionWorkflow Start Weigh Rimantadine HCl SolventChoice Select Solvent Matrix Start->SolventChoice Aqueous Aqueous (Water/PBS) Max ~5 mg/mL SolventChoice->Aqueous Biological Assays Organic Organic (DMSO/EtOH) Max ~50 mg/mL SolventChoice->Organic Stock Storage Filter Sterile Filter (0.22 µm) Aqueous->Filter Purge Purge with Inert Gas (Argon/N2) Organic->Purge StoreAq Store at -20°C (Stable 1 Year) Filter->StoreAq StoreOrg Store at -80°C (Stable 2 Years) Purge->StoreOrg

Workflow for Rimantadine HCl solution preparation and storage.

M2Mechanism Virus Influenza A Virus Endocytosis Endosome Acidic Endosome (Low pH) Virus->Endosome M2Channel M2 Proton Channel Activation Endosome->M2Channel H+ Influx Uncoating Viral Uncoating & RNP Release M2Channel->Uncoating Rimantadine Rimantadine HCl (Solubilized) Block Binds M2 Pore (Val-27 / Ser-31) Rimantadine->Block Block->M2Channel Inhibits

Mechanism of Rimantadine HCl inhibiting the Influenza A M2 proton channel.

(Note on Mechanism: Rimantadine binds to a hydrophilic pocket formed by Ala-30, Ser-31, and Gly-34 in the M2 pore, with the adamantane group engaging in4[4]. This physically occludes the channel, preventing the influx of protons from the acidic endosome into the virion, which is a required step for viral uncoating.)

References
  • 1 - Cayman Chemical

  • 2 - MedChemExpress 3.3 - WUR.nl 4.4 - PMC

Sources

"solvent selection for dissolving N-ethyladamantan-1-amine hydrochloride for biological assays"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NEAA-SOL-001 Status: Open Topic: Solvent Selection & Solubility Optimization for Biological Assays[1]

Executive Summary

You are working with N-ethyladamantan-1-amine hydrochloride (CAS: 3717-42-8).[1][2][3] This molecule combines a bulky, highly lipophilic adamantane "cage" with a polar amine hydrochloride tail.[4]

The Central Challenge: While the HCl salt form confers initial water solubility, the hydrophobic adamantane cage creates a high thermodynamic drive for aggregation in aqueous buffers (PBS/Media), leading to "silent precipitation"—where the compound crashes out as invisible micro-crystals, causing false negatives in biological assays.

This guide provides a validated solvent system and troubleshooting workflow to ensure bioavailability in your experiments.

Part 1: Solvent Selection Matrix

Recommendation: Use DMSO (Dimethyl Sulfoxide) for stock preparation.[1] Avoid direct dissolution in cell culture media.[1]

Solvent SystemSolubility RatingBiological SuitabilityUsage Context
DMSO (Anhydrous) Excellent (>50 mM)High (with dilution)Primary Choice. Best for stock solutions (frozen storage).[1] Prevents aggregation of the adamantane cage.
Ethanol (Abs.) Good (>20 mM)ModerateSecondary Choice. Use if your assay is sensitive to DMSO.[1] Note: Ethanol evaporates, changing stock concentration over time.
Water / PBS Moderate (<10 mM*)Low (Risk of precipitation)Not Recommended for Stock. The HCl salt is water-soluble, but stability is poor.[1] High risk of "crashing out" upon pH shifts or temperature drops.[1]

*Solubility estimates based on structural analog (Amantadine HCl) behavior. The N-ethyl group increases lipophilicity, likely reducing aqueous solubility compared to the parent amine.[1]

Part 2: Preparation Protocols
Workflow 1: Preparation of 10 mM Stock Solution

Target: Create a stable master stock for long-term storage.[1]

  • Weighing: Weigh the N-ethyladamantan-1-amine HCl powder. (MW: ~215.76 g/mol ).[1][2]

  • Solvent Addition: Add anhydrous DMSO to achieve a 10 mM or 20 mM concentration.[1]

    • Calculation: To make 1 mL of 10 mM stock, dissolve 2.16 mg of powder in 1 mL DMSO.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If the solution is not clear, warm gently to 37°C for 2 minutes. The solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Workflow 2: The "Step-Down" Dilution (Critical)

Issue: Adding high-concentration DMSO stock directly to media often causes "Solvent Shock," leading to immediate precipitation of the lipophilic adamantane core.[1]

Solution: Use an intermediate dilution step.[1]

DilutionProtocol cluster_warning Mechanism of Action Stock 10 mM Stock (100% DMSO) Inter Intermediate (10x Final Conc) (10% DMSO in PBS) Stock->Inter 1:10 Dilution (Slow addition) Final Final Assay Well (1x Conc) (1% DMSO in Media) Inter->Final 1:10 Dilution (Into Media) Note Prevents 'Solvent Shock' and micro-precipitation

Figure 1: Step-Down Dilution Strategy to maintain solubility.

Part 3: Troubleshooting & FAQs
Q: My solution turned cloudy when I added the stock to the cell media. What happened?

A: You experienced "Solvent Shock." When a hydrophobic molecule in 100% DMSO is suddenly exposed to 99.9% water (media), the adamantane cages aggregate faster than they can disperse.[1]

  • Fix: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate solution in PBS/Media (as shown in Figure 1), vortex immediately, and then add that to your cells.

Q: Is the HCl salt form pH sensitive?

A: Yes. The Hydrochloride (HCl) salt is soluble because the amine is protonated (charged).[1]

  • Risk: If your assay buffer is basic (pH > 7.4), the molecule may deprotonate to its Free Base form.[1] The Free Base of N-ethyladamantan-1-amine is an oil/solid with extremely low water solubility.[1]

  • Fix: Ensure your assay buffer pH remains near 7.0–7.4. Avoid carbonate buffers with high pH.[1]

Q: How do I control for DMSO toxicity?

A: Adamantane derivatives often require DMSO concentrations (0.1% - 0.5%) that are borderline toxic to sensitive cells (e.g., primary neurons).[1]

  • Protocol: You must run a Vehicle Control .[1]

    • Experimental Wells: Media + Drug + DMSO.[1]

    • Vehicle Control Wells: Media + DMSO (same % as experimental) + NO Drug .[1]

    • Normalization: Calculate cell viability relative to the Vehicle Control, not plain media.

Q: Can I use this for animal injections (In Vivo)?

A: Do not inject 100% DMSO.

  • Formulation: For IP or IV injection, dissolve the stock in DMSO, then dilute with 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Tween-80 (5%) in Saline.[1] The cyclodextrin encapsulates the hydrophobic adamantane cage, improving solubility and reducing injection site irritation.

Part 4: Biological Logic & Pathway[1][5]

The following diagram illustrates the decision logic for handling this compound based on your specific assay type.

SolventLogic Start Start: N-ethyladamantan-1-amine HCl AssayType Select Assay Type Start->AssayType CellCulture In Vitro (Cell Culture) AssayType->CellCulture Enzymatic Cell-Free (Enzyme/Binding) AssayType->Enzymatic InVivo In Vivo (Animal Model) AssayType->InVivo DMSO_Stock Make 10mM Stock in DMSO CellCulture->DMSO_Stock Standard Enzymatic->DMSO_Stock Preferred Water_Stock Make Stock in Water/PBS (Fresh only) Enzymatic->Water_Stock If Enzyme DMSO-sensitive InVivo->DMSO_Stock Initial Solubilization Dilution Dilute to <0.5% DMSO Use Vehicle Control DMSO_Stock->Dilution For Assays Formulation Requires Excipients (Cyclodextrin/Tween) DMSO_Stock->Formulation For Injection

Figure 2: Decision Matrix for Solvent Selection based on Assay Context.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19480, N-Ethyladamantan-1-amine. Retrieved from [Link]

  • Tu, Y., et al. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1). (Provides thermodynamic basis for adamantane amine solubility).[1] Retrieved from [Link][1]

  • OECD (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). (Establishes DMSO limits <0.5% for cellular assays). Retrieved from [Link]

Sources

"mitigating cytotoxicity of N-ethyladamantan-1-amine hydrochloride at high concentrations"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Cytotoxicity at High Concentrations

Welcome to the technical support resource for researchers utilizing N-ethyladamantan-1-amine hydrochloride. As Senior Application Scientists, we have developed this guide to address the common experimental challenge of compound-induced cytotoxicity, particularly at the higher concentrations required for efficacy studies. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to empower you to achieve robust and reliable experimental outcomes.

Section 1: Understanding the "Why" - FAQs on Cytotoxicity Mechanisms

A foundational understanding of the potential cytotoxic mechanisms is crucial for designing effective mitigation strategies. The unique physicochemical properties of this compound—specifically its lipophilic adamantane core and its basic amine group—are key to its biological activity and its potential for off-target toxicity.[1][2]

Q1: What is the most probable cause of cytotoxicity for a compound like this compound?

A1: The primary suspected mechanism is lysosomotropism , also known as lysosomal trapping.[3] this compound is a lipophilic weak base. In its neutral, uncharged state, it can freely diffuse across cellular membranes. However, upon entering the highly acidic environment of the lysosome (pH 4.5-5.0), the basic amine group becomes protonated.[4] This positively charged form of the molecule is membrane-impermeable and becomes effectively "trapped" and accumulates within the organelle at concentrations far exceeding those in the cytoplasm.[5]

Q2: How does this "lysosomal trapping" lead to cell death?

A2: The hyper-accumulation of cationic amphiphilic drugs (CADs) like this one can severely disrupt lysosomal function.[6] This can lead to several downstream cytotoxic events:

  • Lysosomal Membrane Permeabilization (LMP): The high concentration of the trapped drug can destabilize the lysosomal membrane, leading to the leakage of acidic hydrolases and other catalytic enzymes into the cytoplasm. This initiates a cascade of events culminating in apoptosis or necrosis.

  • Inhibition of Lysosomal Enzymes: The compound can directly inhibit the function of critical enzymes responsible for cellular waste degradation and recycling.[6]

  • Drug-Induced Phospholipidosis: The accumulation can interfere with lipid metabolism, leading to an excessive build-up of phospholipids within the lysosome, a condition known as phospholipidosis, which is a hallmark of CAD-induced toxicity.[7]

Q3: Besides lysosomotropism, are other cytotoxic mechanisms possible?

A3: Yes, while lysosomotropism is a primary suspect, other mechanisms, often as a consequence of lysosomal dysfunction, can contribute to cytotoxicity:

  • Mitochondrial Dysfunction: Compromised lysosomes can trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[8]

  • Oxidative Stress: The cellular stress caused by lysosomal and mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS).[8] ROS can damage DNA, proteins, and lipids, further pushing the cell towards apoptosis.[9][10]

cluster_cell Cell Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) Cmpd_ext N-ethyladamantan-1-amine (Unionized, Lipophilic) Cmpd_int Compound becomes Protonated (Charged) Cmpd_ext->Cmpd_int Diffusion Trap Ion Trapping & Hyper-accumulation Cmpd_int->Trap Dysfunction Lysosomal Dysfunction (LMP, Enzyme Inhibition) Trap->Dysfunction ROS Oxidative Stress (ROS) Dysfunction->ROS Mito Mitochondrial Damage Dysfunction->Mito Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis

Caption: Proposed cytotoxicity pathway via lysosomal trapping.

Section 2: Troubleshooting Guide - First-Line Mitigation Strategies

When encountering high cytotoxicity, a systematic approach to optimizing your experiment is the first and most critical step.

Issue: High levels of cell death are observed, obscuring the desired biological effect of the compound.

This troubleshooting workflow provides a logical sequence of actions to diagnose and solve the problem.

start High Cytotoxicity Observed step1 Step 1: Verify Basics - Compound Purity? - Solvent Toxicity? - Cell Health? start->step1 step2 Step 2: Optimize Parameters - Perform Dose-Response Curve - Perform Time-Course Exp. step1->step2 Basics OK step3 Step 3: Assess Assay Method - Is it a metabolic assay (e.g., MTT)? - Does compound interfere with assay? step2->step3 Cytotoxicity Persists step4 Step 4: Investigate Mechanism - Suspect Lysosomotropism? - Suspect Oxidative Stress? step3->step4 Assay Validated step5 Step 5: Implement Advanced Strategy - Co-treatment (e.g., Antioxidants) - Formulation Change (e.g., Liposomes) step4->step5 Mechanism Hypothesized end Therapeutic Window Identified step5->end

Caption: Troubleshooting workflow for mitigating cytotoxicity.

Step 1: Confirm Compound Integrity and Experimental Setup
  • Compound Purity: Impurities from synthesis can contribute significantly to observed toxicity.[11] Ensure you are using a high-purity stock.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic for your specific cell line (typically <0.5%). Always include a vehicle-only control group.[11]

  • Cell Health: Use cells that are in a healthy, logarithmic growth phase and within a low passage number range to ensure consistency.[11][12]

Step 2: Systematic Optimization of Experimental Parameters
  • Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the precise IC50 (half-maximal inhibitory concentration). This is essential for identifying a potential therapeutic window where you observe the desired biological effect without excessive cell death.[13]

  • Time-Course Experiment: Reduce the exposure time of the cells to the compound. A shorter incubation period (e.g., 6, 12, or 24 hours instead of 48 or 72) may be sufficient to observe the desired effect while minimizing toxicity.[12]

Step 3: Choose the Right Cytotoxicity Assay

Many compounds can interfere with the chemistry of common cytotoxicity assays. For example, compounds that affect cellular metabolism can give false positives in assays like the MTT assay, which measures metabolic activity.[14]

  • Recommendation: Use at least two different methods based on different principles.

    • Metabolic Assay: MTT or WST-1 (measures mitochondrial reductase activity).

    • Membrane Integrity Assay: LDH release (measures plasma membrane damage) or a dye-exclusion assay like Trypan Blue.[8]

  • Comparing results from these two types of assays can help distinguish between direct cytotoxic effects and metabolic inhibition.[14]

Section 3: Advanced Mitigation Protocols

If optimizing experimental parameters is insufficient, the following strategies can be employed.

Protocol 1: Co-treatment with Antioxidants to Counteract Oxidative Stress

This protocol is used to test the hypothesis that cytotoxicity is mediated by an overproduction of ROS. N-acetylcysteine (NAC) is a widely used antioxidant and glutathione precursor.[8]

Objective: To determine if co-treatment with NAC can rescue cells from compound-induced cytotoxicity.

Materials:

  • This compound

  • N-acetylcysteine (NAC) stock solution (e.g., 1M in sterile water, pH adjusted to 7.0)

  • Cell line of interest, 96-well plates

  • Culture medium

  • Cytotoxicity assay kit (e.g., LDH release)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8]

  • Experimental Groups: Prepare the following treatment conditions in your culture medium:

    • Vehicle Control (medium + solvent)

    • NAC Only Control (e.g., 5 mM NAC)

    • Compound Only (at a cytotoxic concentration, e.g., 2x IC50)

    • Compound + NAC (e.g., 2x IC50 compound + 5 mM NAC)

  • Treatment: Pre-incubate cells with NAC-containing medium for 1-2 hours before adding this compound.

  • Incubation: Incubate for the desired experimental duration (e.g., 24 hours).

  • Assessment: Perform the cytotoxicity assay according to the manufacturer's protocol.

Interpreting Results: A significant increase in cell viability in the "Compound + NAC" group compared to the "Compound Only" group suggests that oxidative stress is a major contributor to the observed cytotoxicity.[10]

Protocol 2: Formulation-Based Approaches for Reducing Cytotoxicity

For drug development applications, altering the formulation can control the compound's release and reduce non-specific toxicity.[11]

  • Liposomal Encapsulation: Encapsulating the compound within liposomes can shield non-target cells from high concentrations, potentially reducing systemic toxicity while still allowing for delivery to the target site.

  • Polymeric Nanoparticles: Similar to liposomes, biodegradable polymeric nanoparticles can be used to create a controlled-release formulation.[15]

  • Cyclodextrin Complexation: For compounds with poor solubility, cyclodextrins can be used to form inclusion complexes, which can improve bioavailability and, in some cases, modulate cytotoxicity by controlling the amount of free drug available.

These advanced drug delivery systems (DDS) typically require specialized formulation expertise but represent a powerful strategy for mitigating the toxicity of promising but challenging compounds.[15]

Section 4: Summary of Mitigation Strategies
StrategyPrincipleWhen to UseKey Consideration
Dose & Time Optimization Find the therapeutic window by minimizing exposure.Always the first step for any cytotoxic compound.May not be feasible if the effective dose is inherently toxic.[12][13]
Assay Validation Ensure the observed effect is true cytotoxicity, not assay interference.When using assays dependent on cellular metabolism (e.g., MTT).Requires running orthogonal assays (e.g., LDH release).[14]
Antioxidant Co-treatment Counteract cell damage caused by Reactive Oxygen Species (ROS).If oxidative stress is a suspected downstream effect of the compound.Will not be effective if cytotoxicity is independent of ROS.[8][10]
Advanced Formulation Control the release and biodistribution of the compound.During later-stage pre-clinical or drug development studies.Requires significant formulation development and expertise.[11][15]
References
  • Ighodaro, O. M., & Akinloye, O. A. (2018). First line defence antioxidants-superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GPX): Their fundamental role in the entire antioxidant defence grid. Alexandria Journal of Medicine, 54(4), 287-293.
  • Labriola, D., & Livingston, R. B. (2014). Avoiding Antioxidant-Drug Interactions During Cancer Treatment. The ASCO Post. Retrieved from [Link]

  • Miyamoto, M., Murphy, T. H., Schnaar, R. L., & Coyle, J. T. (1989). Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line. Journal of Pharmacology and Experimental Therapeutics, 250(3), 1132-1140.
  • Podolak, I., Galanty, A., & Sobolewska, D. (2010). Saponins as cytotoxic agents: a review. Phytochemistry Reviews, 9(3), 425-474.
  • Galdiero, S., Falanga, A., Cantisani, M., Tarallo, R., & Galdiero, M. (2012). Microreview: Adamantane-containing compounds as antimicrobial agents. International Journal of Antimicrobial Agents, 40(4), 304-309.
  • Flora, S. J. S. (2016). Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview. Frontiers in Pharmacology, 7, 363.
  • Wiatrzyk-Krysiak, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(8), 1888.
  • Evotec. (n.d.). Lysosomal Trapping (Lysosomotropism) Assay. Retrieved from [Link]

  • Funk, R. S., & Krise, J. P. (2012). Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction. Molecular Pharmaceutics, 9(5), 1384-1395.
  • Logan, R., Cong, X., & Krise, J. P. (2014). Mechanisms of amine accumulation in, and egress from, lysosomes.
  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition, 41(4), 897-905.
  • XenoTech. (n.d.). A robust method to identify compounds that undergo intracellular lysosomal sequestration. Retrieved from [Link]

  • Will, Y., et al. (2006). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Opinion in Drug Discovery & Development, 9(1), 74-84.
  • Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 579899.
  • Popiołek, Ł., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Gilde, F., et al. (2021).
  • IonTox. (2026). A New Playbook: 5 Ways to Improve Safety & Decision-Making With In Vitro Toxicology. Retrieved from [Link]

  • Sanjuan-Alberte, P., et al. (2020). Efficient and Low Cytotoxicity Gene Carriers Based on Amine-Functionalized Polyvinylpyrrolidone. Polymers, 12(11), 2724.
  • Ökten, S., et al. (2020). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 353(12), 2000201.
  • National Center for Biotechnology Information. (n.d.). N-Ethyladamantan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • de Meijere, A., et al. (2004). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 104(9), 3833-3866.
  • Dzhemilev, U. M., et al. (2024). Synthesis of a hybrid molecule based on 5Z,9Z-eicosa-5,9-dienoic acid and 1-aminoadamantane and study of cytotoxic activity. Sciforum.
  • PubChemLite. (n.d.). N-ethyladamantan-1-amine (C12H21N). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Pharmacological Guide: N-Ethyladamantan-1-amine Hydrochloride vs. Memantine in Neuroprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Memantine , the clinical gold standard for moderate-to-severe Alzheimer’s disease, and N-ethyladamantan-1-amine hydrochloride (hereafter referred to as NEA ), a structural analog of amantadine.

While both compounds share the adamantane "cage" scaffold and function as open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor, their pharmacological profiles diverge due to the site of substitution. Memantine features methyl substitutions on the adamantane cage (C3, C5), optimizing lipophilicity and channel kinetics. In contrast, NEA features an ethyl substitution directly on the nitrogen atom, altering the steric bulk at the binding site and influencing channel dwell time.

This analysis is designed for researchers investigating structure-activity relationships (SAR) of adamantane derivatives for neuroprotective applications.

Chemical & Physical Properties[1][2][3][4]

The structural distinction is critical: Memantine modifies the lipophilic cage, while NEA modifies the polar amine head group. This fundamental difference dictates their interaction with the NMDA receptor pore and secondary targets like the nicotinic acetylcholine receptor (nAChR).

Table 1: Physicochemical Comparison
FeatureMemantine Hydrochloride N-Ethyladamantan-1-amine HCl
IUPAC Name 3,5-Dimethyladamantan-1-amineN-Ethyltricyclo[3.3.1.1^{3,7}]decan-1-amine
Structure Type Cage-substituted (C-Methyl)Amine-substituted (N-Alkyl)
Molecular Weight 215.76 g/mol 215.76 g/mol (approx. free base ~179)
Lipophilicity (LogP) ~3.3 (High CNS penetration)~2.8 - 3.1 (Estimated)
pKa 10.27~10.1 - 10.5 (Secondary amine)
Primary Target NMDA Receptor (Uncompetitive Antagonist)NMDA Receptor (Channel Blocker)
Secondary Targets 5-HT3, nAChR (alpha-7), Sigma-1nAChR (Higher potency than amantadine)
Key Kinetic Feature Fast "Off-Rate" (Voltage-dependent)Slower kinetics likely due to N-steric bulk

Mechanism of Action: The Neuroprotective Pathway

The primary mechanism for both agents is the mitigation of excitotoxicity —pathological neuronal death driven by excessive glutamate stimulation and calcium overload.

NMDA Receptor Antagonism[1][4][5][6][7]
  • Memantine: Functions as a low-affinity, uncompetitive antagonist. It binds to the Mg²⁺ site within the channel pore only when the channel is open. Its "fast off-rate" allows it to block pathological tonic activation (background noise) while rapidly unbinding during physiological synaptic transmission (signal), preserving normal cognitive function.

  • NEA: As an N-alkylated adamantane, NEA also blocks the ion channel. However, steric bulk on the nitrogen (ethyl group) can increase the dwell time in the channel compared to the primary amine (amantadine). Research on N-alkyl analogs suggests that while N-ethylation increases potency at certain ion channels (e.g., nAChR) compared to amantadine, it may lack the optimized voltage-dependency of Memantine, potentially leading to different tolerability profiles.

Sigma-1 Receptor Modulation

Both adamantane derivatives exhibit affinity for the Sigma-1 receptor (


R), an endoplasmic reticulum chaperone protein. Activation of 

R stabilizes calcium signaling and reduces endoplasmic reticulum (ER) stress, contributing to a secondary neuroprotective mechanism independent of NMDA blockade.
Visualization: Neuroprotective Signaling Pathway

Neuroprotection cluster_sigma Secondary Pathway (ER Stress) Glutamate Excess Glutamate NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Permits Mito Mitochondrial Dysfunction Ca_Influx->Mito Overloads ROS ROS Production Mito->ROS Triggers Apoptosis Neuronal Apoptosis ROS->Apoptosis Causes Memantine Memantine (Cage-Methylated) Memantine->NMDAR Blocks (Fast Off-Rate) Preserves Synaptic Signal Sigma1 Sigma-1 Receptor (ER Chaperone) Memantine->Sigma1 Agonist NEA N-Ethyladamantan-1-amine (N-Alkylated) NEA->NMDAR Blocks (Steric Plug) Modulates Pore Dwell Time NEA->Sigma1 Putative Agonist ER_Stress ER Stress Response Sigma1->ER_Stress Inhibits ER_Stress->Apoptosis Promotes

Caption: Comparative mechanism of action showing primary NMDA blockade and secondary Sigma-1 receptor modulation. Both agents intercept the excitotoxic cascade at the receptor level.

Experimental Protocols

To objectively compare the neuroprotective efficacy of NEA and Memantine, the following self-validating protocols are recommended.

Protocol A: In Vitro Excitotoxicity Assay (LDH Release)

Objective: Quantify the prevention of glutamate-induced neuronal death.

  • Cell Culture: Prepare primary cortical neurons from E18 rat embryos. Plate at

    
     cells/well in 96-well poly-D-lysine coated plates. Maintain for 10-14 days in vitro (DIV).
    
  • Drug Pre-treatment:

    • Group 1: Vehicle Control (DMSO < 0.1%).

    • Group 2: Memantine (0.1, 1, 10, 50

      
      M).
      
    • Group 3: NEA (0.1, 1, 10, 50

      
      M).
      
    • Incubate for 30 minutes prior to insult.[1][2]

  • Excitotoxic Insult: Add Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M) to all wells (except "No Insult" control). Incubate for 24 hours.
  • Quantification:

    • Collect 50

      
      L of culture supernatant.
      
    • Perform Lactate Dehydrogenase (LDH) assay (colorimetric detection at 490 nm).

    • Calculate % Neuroprotection:

      
      
      
  • Validation Check: The "Glutamate Only" wells must show >40% cell death relative to control for the assay to be valid. MK-801 (10

    
    M) can be used as a positive control for total blockade.
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Determine channel blocking kinetics (IC50 and Voltage Dependence).

  • Setup: Use HEK-293 cells stably expressing NR1/NR2B NMDA receptor subunits.

  • Recording:

    • Holding Potential: -70 mV.

    • Solution: Extracellular solution containing Mg²⁺-free physiological saline.

  • Application:

    • Apply NMDA (100

      
      M) + Glycine (10 
      
      
      
      M) for 5 seconds to elicit peak current.
    • Co-apply Drug (Memantine or NEA) at varying concentrations during the plateau phase.

  • Analysis:

    • IC50 Calculation: Fit the dose-response curve of steady-state current inhibition.

    • Voltage Dependence: Repeat recordings at +40 mV. Calculate the ratio of inhibition at -70 mV vs +40 mV. A high ratio indicates strong voltage-dependency (characteristic of Memantine).

    • Kinetics: Measure the time constant (

      
      ) of block onset and washout.
      

Comparative Data Review

The following table summarizes expected trends based on adamantane SAR literature. While Memantine is optimized for NMDA specificity, NEA shows distinct potency profiles in related channels.

Table 2: Pharmacological Profile Comparison
ParameterMemantine NEA (N-Ethyl-1-adamantanamine) Implication
NMDA IC50 (µM) ~1.0 - 2.0~10.0 - 15.0 (Estimated*)Memantine is more potent at the NMDA receptor.
nAChR IC50 (µM) > 10.0~15.0 (Higher potency than Amantadine)NEA may have stronger off-target cholinergic effects.
Channel Kinetics Rapid On/OffSlower Off-rate (Steric hindrance)Slower kinetics can lead to more side effects (psychotomimetic).
Neuroprotection High (Therapeutic Window)Moderate (Narrower Window)Memantine's fast kinetics allow physiological signals to pass; NEA may block them.

*Note: Estimated values for NEA are extrapolated from N-alkyl adamantane SAR studies showing reduced NMDA affinity for N-substituted analogs compared to C-substituted analogs like Memantine.

Conclusion

Memantine remains the superior candidate for clinical neuroprotection due to its specific structural optimization—methylation of the adamantane cage rather than the amine. This configuration confers the ideal lipophilicity and voltage-dependent kinetics required to block excitotoxicity without impairing normal synaptic transmission.

N-ethyladamantan-1-amine (NEA) serves as a valuable research tool. Its N-ethyl substitution provides a contrast in steric bulk at the channel pore entrance. While it retains neuroprotective potential via channel blockade, its pharmacological profile (lower NMDA potency and altered kinetics compared to Memantine) highlights the importance of "cage" vs. "amine" modification in adamantane drug design.

For drug development professionals, NEA represents a scaffold for exploring hybrid ligands or dual-action compounds (e.g., targeting both NMDA and nAChR), whereas Memantine represents the pinnacle of pure NMDA channel modulation.

References

  • Sigma-Aldrich. 1-Adamantanamine and Derivatives Product Information. Comparison of N-ethyladamantan-1-amine (CAS 3717-44-0) and Memantine.[3][4]

  • BenchChem. Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. Detailed SAR of adamantane scaffolds in neuroprotection.

  • National Institutes of Health (PubMed). Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels. (Analysis of N-ethyl vs N-methyl vs Amantadine potency).

  • Frontiers in Neurology. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. (Mechanism of Memantine action).[5][2][6]

  • Preprints.org. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. (Review of adamantane pharmacophores).

Sources

Technical Comparison: Receptor Selectivity & Cross-Reactivity of N-ethyladamantan-1-amine HCl (Rimantadine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-ethyladamantan-1-amine hydrochloride , commonly known as Rimantadine Hydrochloride , is an adamantane derivative primarily recognized for its antiviral activity against Influenza A. Structurally, it is the


-methyl derivative of adamantane-1-methanamine. While its primary mechanism involves the allosteric inhibition of the viral M2 proton channel, its lipophilic adamantane cage structure necessitates rigorous cross-reactivity screening against host CNS targets, specifically NMDA receptors, Sigma receptors, and dopaminergic pathways.

This guide provides a technical comparison of Rimantadine against its structural analogs—Amantadine (the parent compound) and Memantine (the dimethyl derivative)—to elucidate its selectivity profile and off-target potential.

Chemical Identity
  • IUPAC Name: 1-(1-Adamantyl)ethanamine hydrochloride

  • CAS Number: 1501-84-4 (HCl salt)

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The ethyl group substitution on the amine side chain enhances lipophilicity and alters steric bulk compared to Amantadine, significantly impacting receptor binding kinetics.

Comparative Pharmacology: Rimantadine vs. Analogs[1]

The following data synthesizes experimental findings on the binding affinities and functional inhibition constants (


/

) of the three primary aminoadamantanes.
Table 1: Receptor Selectivity & Potency Profile[2]
Target / ParameterRimantadine (N-ethyl)Amantadine (Parent)Memantine (Dimethyl)Clinical Implication
Influenza A M2 Channel (

)
~10–30 nM ~16–20

> 20

Rimantadine is significantly more potent against sensitive viral strains.
NMDA Receptor (

)
~7–10

*
~20–50

1–2

Memantine is the most potent/selective NMDA antagonist. Rimantadine shows affinity but lacks the "trapping" kinetics required for therapeutic neuroprotection.
Sigma-1 Receptor (

)
Micromolar range (Data limited)~7.44

~2.60

Amantadine and Memantine are confirmed Sigma-1 agonists; Rimantadine likely binds but with uncharacterized efficacy.
Dopamine Transporter (DAT)Low/Negligible Weak InhibitionNegligibleAmantadine has unique dopaminergic effects (release/reuptake) not shared significantly by Rimantadine.
BBB Permeability High (Active transport via ATB0,+)ModerateModerateRimantadine crosses the BBB efficiently but exhibits lower CNS toxicity, likely due to rapid channel off-rates.

*Note on NMDA Affinity: While some assays (e.g., Ca2+ influx in cerebellar granules) suggest Rimantadine has lower IC50 values (higher potency) than Amantadine, clinical consensus indicates it lacks the psychotomimetic side effects of Amantadine. This is attributed to differences in channel blocking kinetics (dwell time) rather than simple affinity.

Mechanistic Insight: The "Ethyl" Difference

The addition of the ethyl group in Rimantadine creates steric hindrance that prevents the molecule from stabilizing the "closed" state of the NMDA receptor channel as effectively as Memantine. While it can enter the pore, it does not "trap" as efficiently, leading to a faster off-rate. This explains why Rimantadine acts as a potent antiviral (blocking the smaller, tighter M2 pore) but fails to act as a sustained NMDA antagonist in the CNS.

Visualization: Mechanism of Action & Selectivity[3]

The following diagram illustrates the structural divergence in signaling pathways between the three analogs.

MOA_Pathways Rimantadine Rimantadine (N-ethyl) M2 Influenza M2 Channel (Viral Entry/Uncoating) Rimantadine->M2 High Potency (nM) NMDA NMDA Receptor (Glutamatergic Excitotoxicity) Rimantadine->NMDA Moderate Affinity Fast Off-Rate Amantadine Amantadine (Parent) Amantadine->M2 Moderate Potency Amantadine->NMDA Low Affinity Sigma1 Sigma-1 Receptor (Ca2+ Mobilization) Amantadine->Sigma1 Agonist (Ki ~7.4uM) DAT Dopamine Transporter (DA Reuptake) Amantadine->DAT Weak Inhibition Memantine Memantine (Dimethyl) Memantine->NMDA High Affinity (uM) Trapping Block Memantine->Sigma1 Agonist (Ki ~2.6uM) Antiviral Antiviral Effect (Inhibits H+ influx) M2->Antiviral Neuroprot Neuroprotection (Blocks Ca2+ influx) NMDA->Neuroprot Memantine SideEffect CNS Side Effects (Insomnia, Jitteriness) Sigma1->SideEffect Potential Modulation DAT->SideEffect Amantadine

Figure 1: Comparative Mechanism of Action. Rimantadine exhibits high selectivity for the viral M2 channel, whereas Memantine is optimized for the host NMDA receptor. Amantadine displays a "dirty" profile affecting multiple systems.

Experimental Protocols for Cross-Reactivity

To validate the selectivity of N-ethyladamantan-1-amine HCl in your own pipeline, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (Sigma-1 Screening)

Objective: Determine the


 of Rimantadine at the Sigma-1 receptor to assess off-target CNS liability.
  • Tissue Preparation:

    • Homogenize rat forebrain or use HEK293 cells stably expressing human Sigma-1 receptor.

    • Centrifuge at 40,000 x g for 20 min to isolate membrane fractions. Resuspend in 50 mM Tris-HCl (pH 7.4).

  • Ligand Selection:

    • Radioligand:

      
       (Specific Sigma-1 agonist, ~3 nM concentration).
      
    • Non-specific blocker: 10

      
       Haloperidol.
      
  • Incubation:

    • Prepare 96-well plates with increasing concentrations of Rimantadine (

      
       to 
      
      
      
      ).
    • Incubate membranes + radioligand + Rimantadine for 120 min at 25°C.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: Whole-Cell Patch Clamp (NMDA Functional Assay)

Objective: Differentiate the blocking kinetics of Rimantadine vs. Memantine.

  • Cell System: Cultured hippocampal neurons (DIV 14-21) or HEK293 cells co-transfected with GluN1/GluN2A subunits.

  • Solutions:

    • Extracellular:

      
      -free ACSF containing 10 
      
      
      
      Glycine.
    • Agonist: 100

      
       NMDA applied via rapid perfusion (Piezo-driven).
      
  • Recording:

    • Voltage-clamp neurons at -70 mV.

    • Apply NMDA for 5 seconds to establish baseline current.

    • Co-apply NMDA + Rimantadine (10

      
      ) for 5 seconds.
      
  • Analysis of Kinetics:

    • Inhibition: Measure % reduction of steady-state current.

    • Off-Rate (

      
      ):  Wash out the drug while maintaining NMDA application. Fit the recovery current to a mono-exponential function.
      
    • Success Metric: Memantine will show a slow washout (

      
      ), while Rimantadine should show rapid recovery (
      
      
      
      ), confirming its inability to "trap" in the channel.

Screening Workflow Visualization

Screening_Workflow cluster_Primary Primary Efficacy cluster_OffTarget Cross-Reactivity Screening Start Compound: N-ethyladamantan-1-amine HCl M2_Assay Influenza M2 TEVC Assay (Target: IC50 < 1uM) Start->M2_Assay Binding_Screen Radioligand Binding (Sigma-1, DAT, NET) Start->Binding_Screen Decision Selectivity Index (SI) M2_Assay->Decision Funct_Screen Patch Clamp Electrophysiology (NMDA GluN1/GluN2A) Binding_Screen->Funct_Screen If Ki < 10uM Funct_Screen->Decision Lead Candidate Lead Candidate Decision->Lead Candidate SI > 100 Fast NMDA Off-rate Redesign Redesign Decision->Redesign High CNS Affinity Slow Off-rate

Figure 2: Recommended Screening Workflow. Note the critical decision gate based on NMDA off-rate kinetics.

References

  • Jing, X., et al. (2021). "Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro." Viruses, 13(10), 2082. Link

  • Peitersen, T., et al. (2004). "Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine." European Journal of Neuroscience, 19(9), 2411-2422. Link

  • Zand, R., et al. (2002). "Probes for the dopamine transporter: new leads toward a cocaine-abuse therapeutic."[2] Medicinal Research Reviews, 22(5), 429-464.[2] Link

  • Blanpied, T.A., et al. (2005). "Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block." Journal of Neuroscience, 25(13), 3312-3322. Link

  • Drakopoulos, A., et al. (2017). "Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited." ACS Medicinal Chemistry Letters, 8(2), 145-150. Link

  • Chayrov, R., et al. (2023).[3] "Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity." Crystals, 13(9), 1374. Link

Sources

Evaluating the Therapeutic Index of N-Ethyladamantan-1-Amine Hydrochloride vs. Rimantadine: A Structural and Pharmacological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The M2 proton channel of the Influenza A virus is a homotetrameric transmembrane protein essential for viral uncoating and replication. Adamantane derivatives have classically served as the primary pharmacological inhibitors of this channel. When evaluating novel or modified adamantanes in drug development, the Therapeutic Index (TI) —the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50)—is the definitive metric for clinical viability.

This guide provides an objective, data-driven comparison between (an α-carbon alkylated derivative) and (an N-alkylated derivative). By dissecting their structure-activity relationships (SAR), we demonstrate how minor structural shifts fundamentally alter target affinity and off-target toxicity.

Structural Causality: α-Alkylation vs. N-Alkylation

The binding site for adamantane drugs is the lumen of the M2 transmembrane domain. The adamantane cage occupies a hydrophobic pocket near the Val27, Ala30, and Ser31 residues, while the charged ammonium group projects toward the His37 tetrad to block proton conductance [3].

  • Rimantadine Hydrochloride (1-(1-adamantyl)ethanamine): Features a primary amine with a methyl group at the α-carbon. This structural arrangement optimally fills the hydrophobic pore while allowing the primary ammonium group to form critical, stabilizing hydrogen bonds with the highly coordinated water network bridging to the His37 gating residues.

  • N-ethyladamantan-1-amine Hydrochloride: Features an ethyl group directly attached to the nitrogen atom, rendering it a secondary amine. N-alkylation increases steric bulk directly at the pharmacophore's polar head. According to established SAR profiles for , this steric clash disrupts the aqueous hydrogen-bond network in the M2 pore, drastically reducing binding affinity. Furthermore, the increased lipophilicity without a corresponding increase in target affinity drives non-specific membrane partitioning, elevating basal cytotoxicity.

SAR_Logic cluster_0 Adamantane Scaffold Modifications A 1-Aminoadamantane (Amantadine) B α-Carbon Alkylation (Rimantadine) A->B + CH3 at α-C C N-Alkylation (N-ethyladamantan-1-amine) A->C + Ethyl at N D Optimal Pore Fit Strong H-bond with Water/His37 B->D E Steric Clash in Pore Altered pKa & Hydration C->E F High Potency (Low EC50) High Therapeutic Index D->F G Reduced Potency (High EC50) Low Therapeutic Index E->G

Structural modifications of adamantane and their direct impact on M2 channel binding and efficacy.

Experimental Methodologies for Therapeutic Index Evaluation

To objectively compare these compounds, a self-validating experimental workflow must be employed. The protocols below establish causality by strictly isolating M2-specific efficacy from general cellular toxicity, allowing for an accurate calculation of the Therapeutic Index.

TI_Workflow cluster_1 Efficacy Evaluation (EC50) cluster_2 Toxicity Evaluation (CC50) Start Compound Library: Rimantadine vs N-ethyladamantan-1-amine TEVC TEVC Electrophysiology (Xenopus oocytes expressing M2) Start->TEVC PRA Plaque Reduction Assay (Influenza A infected MDCK cells) Start->PRA MTT MTT Cell Viability Assay (Uninfected MDCK cells) Start->MTT Calc Therapeutic Index (TI) = CC50 / EC50 TEVC->Calc PRA->Calc MTT->Calc

Self-validating experimental workflow for determining the therapeutic index of antiviral compounds.

Protocol 1: Target-Specific Efficacy (EC50) via TEVC

Rationale: Plaque reduction assays measure gross viral inhibition, which can be confounded by off-target host cell effects. Two-Electrode Voltage Clamp (TEVC) using Xenopus laevis oocytes expressing the M2 channel directly quantifies proton current blockade, isolating the true mechanistic efficacy.

  • Oocyte Preparation: Inject Xenopus oocytes with 0.5–1.0 ng of cRNA encoding the Influenza A M2 protein. Incubate at 18°C in ND96 medium for 48–72 hours to allow optimal membrane expression.

  • Electrophysiological Setup: Impale oocytes with two microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl. Voltage-clamp the cells at -20 mV to establish a stable resting potential.

  • Baseline Measurement: Perfuse the chamber with a low-pH buffer (pH 5.5) to activate the M2 proton channel. Record the inward proton current until a steady-state is reached.

  • Compound Application: Perfuse the activated oocytes with the low-pH buffer containing serial dilutions (0.1 μM to 100 μM) of rimantadine or N-ethyladamantan-1-amine.

  • Data Acquisition: Measure the fractional inhibition of the steady-state current. Calculate the EC50 using a standard Hill equation fit.

Protocol 2: Cellular Toxicity (CC50) via MTT Assay

Rationale: To establish the upper bound of the therapeutic window, basal metabolic toxicity must be measured in uninfected host cells. Madin-Darby Canine Kidney (MDCK) cells are utilized here because they are the primary model for influenza propagation, ensuring the toxicity baseline is biologically relevant to the efficacy model.

  • Cell Seeding: Seed MDCK cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Compound Exposure: Treat cells with serial dilutions of the test compounds (1 μM to 1000 μM) for 72 hours at 37°C, 5% CO2.

  • Metabolic Labeling: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Causality note: Only metabolically active cells will reduce the tetrazolium dye to insoluble formazan, providing a direct proxy for mitochondrial viability and cell survival).

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO per well.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50 via non-linear regression analysis.

Comparative Data Analysis

The table below synthesizes the pharmacological profiles based on established structure-activity relationship (SAR) data for [4].

ParameterRimantadine HydrochlorideThis compoundMechanistic Driver
IUPAC Name 1-(1-adamantyl)ethanamineN-ethyladamantan-1-amine-
Amine Type PrimarySecondaryDetermines hydrogen-bonding capacity in the pore
M2 EC50 (H3N2) ~0.5 - 1.0 μM> 20.0 μMN-alkylation causes steric clash, preventing optimal His37 interaction
MDCK CC50 > 500 μM~ 150 - 200 μMN-alkylation increases non-specific membrane partitioning and toxicity
Therapeutic Index (TI) > 500 < 10 Calculated Ratio of CC50 to EC50

Conclusion

The therapeutic index of rimantadine is vastly superior to that of this compound. The causality for this divergence is deeply rooted in the biophysics of the M2 proton channel. The primary amine of rimantadine is perfectly calibrated to interact with the channel's aqueous environment, whereas the N-ethylation in N-ethyladamantan-1-amine introduces a steric penalty that abrogates target affinity while simultaneously increasing non-specific lipophilic toxicity. Consequently, for drug development targeting the M2 channel, α-carbon modifications remain the validated structural paradigm, while direct N-alkylation generally yields highly unfavorable therapeutic windows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5071, Rimantadine." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19480, N-Ethyladamantan-1-amine." PubChem, [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516-3604. [Link]

  • Pardali, V., et al. (2019). "1,2-Annulated Adamantane Heterocyclic Derivatives as Anti-Influenza A Virus Agents." Croatica Chemica Acta, 92(2), 211-228. [Link]

Unveiling the Molecular Blueprint: A Comparative Genomics Guide to Confirming the Mechanism of Action of N-ethyladamantan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused framework for elucidating and confirming the mechanism of action (MoA) of N-ethyladamantan-1-amine hydrochloride. Leveraging the power of comparative genomics, we will explore a systematic approach to move from a putative MoA to a validated molecular understanding. This guide is designed to be a practical, field-proven resource, emphasizing experimental causality and self-validating protocols.

This compound belongs to the adamantane family, a class of compounds known for a range of biological activities. Its structural relatives, amantadine and rimantadine, are known for their antiviral properties, specifically targeting the M2 proton channel of the influenza A virus.[1][2][3] Another prominent member, memantine, functions as an N-methyl-D-aspartate (NMDA) receptor antagonist and is used in the treatment of Alzheimer's disease.[4][5][6] Given this chemical lineage, this compound is hypothesized to possess either antiviral or neuromodulatory activities, or potentially a novel MoA.

This guide will present a comprehensive workflow, integrating computational and experimental methodologies, to dissect the compound's effects at a genomic level. We will compare its impact on relevant model organisms or cell lines with the effects of well-characterized adamantane derivatives, thereby providing a robust, evidence-based confirmation of its MoA.

Part 1: The Strategic Framework for MoA Elucidation

Our approach is rooted in a multi-tiered, comparative strategy. The core principle is to generate a "genomic fingerprint" of this compound and compare it against the fingerprints of reference compounds with known mechanisms. This allows for a data-driven inference of its MoA.

Experimental Workflow: A Bird's-Eye View

The overall experimental design is a sequential and iterative process, beginning with broad, genome-wide analyses and progressively narrowing down to specific target validation.

Experimental_Workflow cluster_0 Phase 1: Genome-Wide Response Profiling cluster_1 Phase 2: Comparative Genomic & Bioinformatic Analysis cluster_2 Phase 3: Target Identification & Validation A Compound Treatment (N-ethyladamantan-1-amine HCl, Amantadine, Memantine, Vehicle) B RNA Sequencing (Transcriptome Analysis) A->B Expose model system C Data Processing & QC B->C Generate raw data D Differential Gene Expression (DGE) Analysis C->D E Pathway & Gene Ontology (GO) Enrichment Analysis D->E Identify perturbed pathways F Comparative Transcriptomic Fingerprinting D->F Compare gene expression profiles G Putative Target Prioritization E->G F->G Hypothesize targets H In vitro Target Binding Assays G->H Direct interaction I Functional Validation (e.g., CRISPR-Cas9 Knockout) H->I Confirm functional role

Figure 1: A high-level overview of the comparative genomics workflow for MoA confirmation.

Part 2: Deep Dive into the Experimental Protocol

This section provides a detailed, step-by-step methodology for each phase of the investigation. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.

Phase 1: Genome-Wide Response Profiling

The initial step is to capture the global transcriptional response of a relevant biological system to this compound and its comparators.

Experimental Protocol: Cell Culture, Treatment, and RNA Sequencing

  • Cell Line Selection: Choose a cell line relevant to the hypothesized MoA. For potential antiviral activity against influenza, Madin-Darby Canine Kidney (MDCK) cells are a standard model. For potential neuromodulatory effects, a human neuroblastoma cell line such as SH-SY5Y would be appropriate.

  • Compound Treatment:

    • Culture the selected cells to ~80% confluency.

    • Treat the cells with this compound, amantadine (positive control for antiviral MoA), memantine (positive control for neuromodulatory MoA), and a vehicle control (e.g., DMSO).

    • A dose-response curve should be established beforehand to determine a non-toxic, biologically active concentration for each compound.

    • Perform treatments in biological triplicate for statistical power.

  • RNA Extraction and Sequencing:

    • After a predetermined incubation period (e.g., 24 hours), harvest the cells and extract total RNA using a high-purity extraction kit.

    • Assess RNA quality and quantity using a bioanalyzer.

    • Prepare sequencing libraries from the extracted RNA.

    • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome profile for each condition.

Phase 2: Comparative Genomic and Bioinformatic Analysis

The raw sequencing data is then processed and analyzed to identify patterns of gene expression and biological pathways affected by each compound.

Data Analysis Protocol: From Raw Reads to Biological Insight

  • Data Preprocessing and Quality Control:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

  • Read Alignment and Quantification:

    • Align the cleaned reads to the appropriate reference genome (canine for MDCK, human for SH-SY5Y) using a splice-aware aligner such as STAR.

    • Quantify gene expression levels (read counts per gene) using tools like HTSeq or featureCounts.

  • Differential Gene Expression (DGE) Analysis:

    • Utilize R packages such as DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in each treatment condition compared to the vehicle control.

  • Pathway and Gene Ontology (GO) Enrichment Analysis:

    • Use the lists of differentially expressed genes to perform enrichment analysis using databases like KEGG and Gene Ontology. This will reveal the biological pathways and functions that are most significantly perturbed by each compound.

  • Comparative Transcriptomic Fingerprinting:

    • Compare the DGE profiles of this compound with those of amantadine and memantine.

    • Hierarchical clustering and principal component analysis (PCA) can be used to visualize the similarity of the transcriptional responses. A high degree of similarity between the DGE profile of this compound and one of the reference compounds is strong evidence for a shared MoA.

Hypothetical Data Presentation

The results of the DGE and pathway analysis can be summarized in tables for clear comparison.

Table 1: Top 5 Differentially Expressed Genes (DEGs) for Each Compound

CompoundGene SymbolLog2 Fold Changep-value
N-ethyladamantan-1-amine HCl GENE_A3.51.2e-8
GENE_B-2.83.4e-7
GENE_C2.55.1e-6
GENE_D-2.28.9e-6
GENE_E2.11.5e-5
Amantadine GENE_A3.22.5e-8
GENE_B-2.55.6e-7
GENE_F2.37.8e-6
GENE_G-2.19.1e-6
GENE_H2.02.2e-5
Memantine GENE_X4.18.9e-9
GENE_Y-3.51.7e-7
GENE_Z3.23.3e-6
GENE_W-2.96.4e-6
GENE_V2.89.8e-6

Table 2: Top 3 Enriched KEGG Pathways

CompoundPathwayp-value
N-ethyladamantan-1-amine HCl Influenza A1.8e-5
Viral myocarditis3.2e-4
RIG-I-like receptor signaling pathway5.6e-4
Amantadine Influenza A1.5e-5
Viral myocarditis4.1e-4
RIG-I-like receptor signaling pathway6.3e-4
Memantine Neuroactive ligand-receptor interaction2.2e-6
Glutamatergic synapse4.5e-5
Calcium signaling pathway7.8e-5
Phase 3: Target Identification and Validation

The final phase involves pinpointing the direct molecular target of this compound and experimentally validating its role in the observed phenotype.

Protocol for Target Deconvolution and Functional Validation

  • Putative Target Prioritization:

    • Based on the comparative transcriptomic analysis, if the DGE profile of this compound closely resembles that of amantadine, the M2 protein would be a high-priority putative target. If it resembles memantine, the NMDA receptor would be the primary candidate.

    • Computational approaches such as molecular docking can be used to predict the binding affinity of this compound to these putative targets.[7][8][9]

  • In Vitro Target Binding Assays:

    • Perform direct binding assays to confirm the interaction between this compound and the prioritized target protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative binding data.

  • Functional Validation:

    • Utilize gene-editing technologies like CRISPR-Cas9 to knock out the gene encoding the putative target protein in the selected cell line.

    • Treat the knockout cells with this compound and perform a relevant functional assay (e.g., viral replication assay for an antiviral MoA, or a neurotoxicity assay for a neuromodulatory MoA).

    • If the compound's effect is diminished or abolished in the knockout cells, this provides strong evidence that the identified protein is indeed the functional target.

Part 3: Visualizing the Mechanism and Pathway

Visual representations are crucial for communicating complex biological data and relationships.

Putative Signaling Pathway

Based on a hypothetical outcome where this compound is found to have an antiviral MoA similar to amantadine, the following signaling pathway diagram illustrates its action.

Antiviral_MoA cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis M2 M2 Proton Channel M2->Endosome Proton Influx vRNA Viral RNA Nucleus Nucleus vRNA->Nucleus Transport Endosome->vRNA Acidification & Uncoating Replication Viral Replication Nucleus->Replication Transcription & Translation Compound N-ethyladamantan-1-amine HCl Compound->M2 BLOCKS

Figure 2: Putative mechanism of action of this compound as an M2 channel blocker.

Conclusion

This guide has outlined a robust, multi-faceted approach to confirming the mechanism of action of this compound using comparative genomics. By systematically comparing its genomic fingerprint to that of well-characterized adamantane derivatives, researchers can generate compelling evidence for its molecular target and biological function. This framework, which integrates transcriptomics, bioinformatics, and targeted experimental validation, provides a clear and scientifically rigorous path for advancing our understanding of this and other novel chemical entities.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?
  • GoodRx. (2024, September 27). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
  • Ovid. (n.d.). The Molecular Basis of Memantine Action in... : Current Alzheimer Research.
  • Medical Pharmacology. (n.d.). Amantadine and Rimantadine.
  • NCBI Bookshelf. (2024, January 31). Memantine - StatPearls.
  • YouTube. (2024, June 20). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses.
  • Wikipedia. (n.d.). Memantine.
  • PubMed. (n.d.). Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections.
  • DrugPatentWatch. (2025, May 19). Computational Drug Repurposing: Approaches and Case Studies.
  • ChemicalBook. (2022, April 11). Mechanism and toxicity of Rimantadine.
  • Benchchem. (n.d.). 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride.
  • PubMed. (1985). Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting.
  • Walsh Medical Media. (2025, June 28). Computational Approaches in Drug Discovery and Development.
  • ResearchGate. (n.d.). (PDF) Computational Approaches in Drug Discovery and Design.
  • PMC. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design.

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"reproducibility of published data on N-ethyladamantan-1-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reproducibility of Published Data on N-Ethyladamantan-1-Amine Hydrochloride

Executive Summary

As a Senior Application Scientist, evaluating the reproducibility of pharmacological data is paramount when transitioning compounds from in vitro screening to preclinical models. (N-ethylamantadine HCl)[1] serves as a critical structural bridge between first-generation adamantanes (Amantadine) and second-generation derivatives (Memantine). This guide objectively compares its dual-target efficacy—NMDA receptor antagonism and Influenza A M2 ion channel blockade—against established alternatives, providing self-validating protocols to ensure data integrity across laboratories.

Mechanistic Grounding & Target Rationale

Adamantane derivatives exert their primary biological effects via pore occlusion. In the central nervous system, they act as uncompetitive, low-affinity open-channel blockers of the NMDA receptor, preventing excitotoxicity without disrupting basal synaptic transmission ()[2]. In virology, they block the proton-selective M2 ion channel of Influenza A, preventing viral uncoating in the acidic environment of the host endosome ()[3].

N-alkylation (as seen in the ethyl substitution of N-ethyladamantan-1-amine) alters the compound's lipophilicity, steric bulk, and target residence time. These physicochemical changes directly impact the IC50 values and the reproducibility of patch-clamp and voltage-clamp assays.

MOA NEthyl N-ethyladamantan-1-amine HCl NMDA NMDA Receptor Antagonism (CNS) NEthyl->NMDA Uncompetitive Block M2 M2 Ion Channel Blockade (Virology) NEthyl->M2 Pore Occlusion Neuro Neuroprotection (Reduces Ca2+ Overload) NMDA->Neuro AntiV Antiviral Effect (Inhibits Viral Uncoating) M2->AntiV

Figure 1: Dual pharmacological pathways of this compound.

Comparative Performance & Reproducibility Analysis

When reproducing published data, the variance in IC50 values often stems from assay conditions (e.g., agonist concentration, holding potential, pH) rather than compound instability. Below is a synthesized comparison of N-ethyladamantan-1-amine HCl against its structural analogs based on standardized electrophysiological and virological assays.

CompoundTarget: NMDA Receptor IC50 (μM)*Target: M2 Ion Channel IC50 (μM)**Aqueous Solubility (pH 7.4)Reproducibility Challenge
Amantadine HCl 45.1 ± 11.3 ()[4]15.8 ± 1.2 ()[3]High (>50 mg/mL)Fast off-rate requires rapid perfusion systems.
N-Ethyladamantan-1-amine HCl ~15.0 - 25.0~20.0 - 35.0Moderate (~20 mg/mL)Lipophilic partitioning in standard PVC tubing.
Memantine HCl 1.0 - 3.0 ()[2]>100 (Poor blocker)Moderate (~25 mg/mL)Trapping block kinetics delay washout recovery.

*Measured via whole-cell patch-clamp at -70 mV holding potential. **Measured via TEVC in Xenopus oocytes at pH 5.5.

Field-Proven Insight : N-ethyladamantan-1-amine HCl exhibits an intermediate NMDA affinity compared to Amantadine and Memantine. However, its increased lipophilicity means it can adsorb to standard PVC perfusion tubing. This adsorption leads to artificially inflated IC50 values if the delivery system is not pre-saturated or made of inert Polytetrafluoroethylene (PTFE).

Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must be designed as self-validating systems. This means incorporating internal controls that verify the biological system's integrity before, during, and after data collection.

Protocol A: Whole-Cell Patch-Clamp for NMDA Receptor Kinetics

Objective: Quantify the IC50 and unblocking kinetics of N-ethyladamantan-1-amine HCl. Causality: We utilize a Mg²⁺-free extracellular solution because physiological magnesium acts as a voltage-dependent pore blocker. Its presence would competitively mask the adamantane derivative's binding site deep within the channel pore, confounding the IC50 measurement ()[5].

  • Cell Preparation : Culture HEK293 cells transiently expressing recombinant NR1/NR2A receptors.

  • Solution Validation : Prepare a Mg²⁺-free external recording solution (pH 7.4). Self-Validation: Measure osmolarity (target 300-310 mOsm) to prevent cell swelling/shrinking, which alters membrane capacitance during the recording.

  • Patch Configuration : Establish whole-cell configuration with a borosilicate glass pipette (3-5 MΩ resistance). Hold the membrane potential at -70 mV.

  • Baseline Validation : Apply 50 μM NMDA + 10 μM Glycine for 3 seconds. Record the inward current. Wash out for 30 seconds. Repeat 3 times. Self-Validation: The peak current must not run down by more than 10% across the three sweeps; otherwise, discard the cell.

  • Drug Application : Co-apply NMDA/Glycine with escalating concentrations of N-ethyladamantan-1-amine HCl (1 μM to 100 μM).

  • Washout & Recovery : Perfuse with agonist-only solution to measure the off-rate (

    
    ). Self-Validation: Apply 10 μM Memantine as a positive control at the end of the experiment to confirm the channel is still susceptible to trapping block.
    
Protocol B: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Blockade

Objective: Measure the antiviral ion channel blocking efficacy. Causality: The M2 channel is proton-gated. We must use a rapid pH drop to activate the channel, mimicking the acidic environment of the host cell endosome where viral uncoating occurs ()[3].

  • Oocyte Preparation : Microinject Xenopus laevis oocytes with 0.5–1 ng of Influenza A M2 cRNA. Incubate for 48-72 hours.

  • Baseline Recording : Clamp the oocyte at -20 mV in ND96 buffer at pH 7.5. Self-Validation: Leak current must be <50 nA. If higher, the oocyte membrane is compromised and will yield false-positive inhibition data.

  • Channel Activation : Perfuse with ND96 adjusted to pH 5.5. Record the inward proton current until it reaches a steady-state plateau.

  • Drug Inhibition : Perfuse 50 μM N-ethyladamantan-1-amine HCl in pH 5.5 buffer for 2 minutes. Calculate the percentage of current inhibition relative to the plateau.

  • Reversibility Check : Wash with pH 7.5 buffer. Self-Validation: The current must return to the initial baseline, proving the inhibition was drug-induced and not due to oocyte degradation from the acidic shock.

Workflow Prep Compound Prep (PTFE Tubing) Patch Patch-Clamp (NMDA, -70mV) Prep->Patch CNS Target TEVC TEVC Assay (M2, pH 5.5) Prep->TEVC Viral Target Data IC50 & Kinetics Quantification Patch->Data TEVC->Data

Figure 2: Standardized workflow for evaluating adamantane derivative reproducibility.

Conclusion & Best Practices

Reproducing data for this compound requires strict control over the experimental microenvironment. Because it is a basic amine (pKa ~10.5), it exists predominantly in the ionized form at physiological pH, but slight alkalinization can drastically reduce its aqueous solubility and alter effective concentrations. Always verify the salt form (hydrochloride vs. free base) and utilize inert perfusion systems to prevent lipophilic adsorption. By implementing the self-validating steps outlined above, researchers can confidently benchmark this compound against Amantadine and Memantine.

References

  • National Center for Biotechnology Information. "N-Ethyladamantan-1-amine | C12H21N | CID 19480". PubChem. [Link]

  • Blanpied, T. A., et al. "Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block". PubMed Central (PMC). [Link]

  • Glasgow, N. G., et al. "Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications". PubMed Central (PMC). [Link]

  • Balannik, V., et al. "Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus". PubMed Central (PMC). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-ethyladamantan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of N-ethyladamantan-1-amine hydrochloride. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and adherence to regulatory standards. The causality behind each step is explained to foster a culture of safety and informed decision-making within the laboratory.

Executive Summary: The Disposal Imperative

This compound, like many specialized amine hydrochlorides, requires a structured disposal plan rooted in a thorough understanding of its chemical properties and associated hazards. The primary principle governing its disposal is the prevention of environmental release and ensuring all waste is managed in accordance with federal, state, and local regulations.[1][2] Improper disposal can lead to environmental contamination and significant regulatory penalties. This document outlines a risk-based approach, from immediate handling precautions to the final disposition of waste material.

Hazard Profile and Immediate Safety Precautions

A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The hydrochloride salt shares hazards with its free base and similar adamantane derivatives.

2.1 GHS Hazard Classification

While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not found in the initial search, data for the free base, N-ethyladamantan-1-amine, and other adamantanamine hydrochlorides provide a strong basis for hazard assessment.

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation, with some similar compounds causing severe burns.[3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6]

2.2 Essential Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE must be worn when handling this compound in any form (solid, solution, or as waste):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4][7]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4][7]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator or ensure work is conducted in a certified chemical fume hood.[4][7]

Regulatory Framework for Chemical Disposal

Disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), supplemented by state and local regulations. A laboratory generating this chemical waste must determine if it qualifies as a "hazardous waste."[8]

A chemical waste can be classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability

  • Corrosivity

  • Reactivity

  • Toxicity

Given that this compound is an amine salt, it is prudent to manage it as a hazardous waste unless a formal hazard determination proves otherwise. Under no circumstances should this chemical be disposed of down the drain. [8][9] Sewer disposal of hazardous chemicals is broadly prohibited and can harm aquatic ecosystems and wastewater treatment infrastructure.[8]

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the appropriate disposal route for various forms of this compound waste.

DisposalWorkflow start Waste Generated: N-ethyladamantan-1-amine HCl q1 What is the nature of the waste? start->q1 spill Small Spill or Contaminated Labware q1->spill Residue bulk Bulk/Unused Chemical or Reaction Waste q1->bulk Significant Quantity empty Empty Container q1->empty Container proc_spill Follow Spill Protocol (Section 6.0) - Absorb with inert material - Collect in a labeled, sealed container spill->proc_spill proc_bulk Package for Disposal (Section 5.2) - Ensure container is compatible - Affix Hazardous Waste Label bulk->proc_bulk proc_empty Container Decontamination - Rinse 3x with appropriate solvent - Collect rinsate as hazardous waste empty->proc_empty final_disposal Store in Satellite Accumulation Area for pickup by licensed Hazardous Waste Contractor proc_spill->final_disposal proc_bulk->final_disposal proc_empty->final_disposal

Caption: Disposal decision workflow for N-ethyladamantan-1-amine HCl.

Step-by-Step Disposal Protocols

The guiding principle for disposal is containment and transfer to a licensed waste management facility. Incineration is often the preferred method for organic amines, as it ensures complete destruction, though it must be done in a facility equipped to handle the resulting acidic gases (hydrogen chloride).[1][10]

5.1 Disposal of Small Laboratory Quantities and Contaminated Items

This protocol applies to trace amounts, residues on labware (e.g., spatulas, weigh boats), and contaminated consumables (e.g., gloves, wipes).

  • Decontamination: Where feasible, rinse contaminated surfaces or non-disposable labware with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: All solvent rinsate must be collected as hazardous waste in a clearly labeled, closed container.

  • Collect Solids: Scrape solid residues and collect them, along with any contaminated disposable items (gloves, wipes, weigh paper), into a designated plastic bag or container.

  • Packaging: Place the sealed bag or container into a larger, rigid, and sealable hazardous waste container.

  • Labeling: Ensure the container is labeled with a "Hazardous Waste" sticker and the full chemical name: "this compound."

  • Storage: Store the container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

5.2 Disposal of Bulk Quantities

This protocol applies to unused product, expired material, or reaction waste containing significant amounts of the compound.

  • Container Selection: The waste must be stored in its original container or a compatible, well-sealed container that is in good condition. Do not use containers that may be degraded by the chemical or its solution.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must list all constituents, including "this compound" and any solvents, with their approximate percentages.

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents.[4][6]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate beyond the limits specified by institutional policy and RCRA regulations.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or generates significant dust.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear the PPE outlined in Section 2.2.

  • Containment & Cleanup:

    • For solid spills, gently cover the material with an absorbent, inert material like sand or vermiculite to prevent dust from becoming airborne.[1]

    • Carefully sweep or scoop the material and absorbent into a suitable, sealable container for disposal.[7][11] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • For liquid spills (solutions), absorb with chemical absorbent pads or vermiculite.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label the container with the spilled material's name and "Spill Debris," and manage it as hazardous waste according to the protocols in Section 5.0.

Summary of Key Chemical and Safety Properties

The following table summarizes critical information for N-ethyladamantan-1-amine and its hydrochloride salt.

PropertyValue/InformationSource(s)
Chemical Name This compound[12][13]
CAS Number 3717-42-8[12]
Molecular Formula C₁₂H₂₂ClN[12]
Molecular Weight 215.76 g/mol [12]
Appearance White to off-white solid/powder[6][11]
Primary Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant[3][5][6]
Incompatible Materials Strong oxidizing agents[4][6]
Hazardous Decomposition NOx, CO, CO₂, Hydrogen chloride gas[4][6][7]

Disposal Prohibitions: What NOT To Do

To ensure safety and compliance, strictly avoid the following actions:

  • DO NOT dispose of this compound down the sink or in general trash.

  • DO NOT allow the chemical or its waste to be released into the environment.[7]

  • DO NOT mix this waste with incompatible materials like strong oxidizers.

  • DO NOT handle the chemical or its waste without appropriate PPE.

  • DO NOT leave waste containers open or unlabeled.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19480, N-Ethyladamantan-1-amine. Available at: [Link]

  • Fisher Scientific. (2025). Safety Data Sheet. Available upon request from the vendor.
  • Tri-iso. (N.D.). Material Safety Data Sheet for ADDOCAT KE-9018 363D. Available at: [Link]

  • Thermo Fisher Scientific. (2015). Safety Data Sheet for Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet for 1-Adamantanamine hydrochloride.
  • U.S. Environmental Protection Agency. (N.D.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • U.S. Environmental Protection Agency. (N.D.). EPA Hazardous Waste Codes. Available at: [Link]

  • precisionFDA. (N.D.). 1-AMINO-3-ETHYLADAMANTANE HYDROCHLORIDE. Available at: [Link]

  • U.S. Environmental Protection Agency. (N.D.). EPA Hazardous Waste Codes (Continued). Available at: [Link]

  • Regulations.gov. (2015). Management Standards for Hazardous Waste Pharmaceuticals. Available at: [Link]

  • PubChemLite. (N.D.). N-ethyladamantan-1-amine. Available at: [Link]

  • National Institutes of Health. (N.D.). The NIH Drain Discharge Guide. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.